molecular formula C7H4ClN3 B13669955 7-Chloropyrido[4,3-d]pyrimidine

7-Chloropyrido[4,3-d]pyrimidine

Katalognummer: B13669955
Molekulargewicht: 165.58 g/mol
InChI-Schlüssel: LXVSEBITSJJZJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Chloropyrido[4,3-d]pyrimidine is a versatile chemical scaffold and a crucial synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the pyridopyrimidine structure are of significant interest due to their broad-spectrum biological activities . This chlorinated derivative is particularly valuable for its reactivity, serving as a pivotal building block for constructing more complex molecules. Researchers utilize this core structure to develop potential therapeutic agents targeting various diseases . The chlorination at the 7-position makes it a suitable substrate for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, allowing for the exploration of diverse chemical space . Pyrido[4,3-d]pyrimidine analogs, in general, have been investigated for their potential as antagonists for targets like the CXCR2 receptor, which plays a role in inflammatory and autoimmune diseases, as well as cancer . Furthermore, related structural classes, such as pyrido[2,3-d]pyrimidines, are established as inhibitors of critical enzymes including dihydrofolate reductase (DHFR) and various kinases, such as cyclin-dependent kinases (CDK) and the tyrosine-protein kinase transforming protein Abl . This suggests that 7-Chloropyrido[4,3-d]pyrimidine can be a key starting material for synthesizing novel compounds for oncology and immunology research programs. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C7H4ClN3

Molekulargewicht

165.58 g/mol

IUPAC-Name

7-chloropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-7-1-6-5(3-10-7)2-9-4-11-6/h1-4H

InChI-Schlüssel

LXVSEBITSJJZJW-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CN=C1Cl)C=NC=N2

Herkunft des Produkts

United States
Foundational & Exploratory

The 7-Chloropyrido[4,3-d]pyrimidine Scaffold: Molecular Weight Profiling and Mechanistic Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, fused bicyclic heteroaromatics are foundational to the development of targeted therapeutics. Among these, the pyrido[4,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the design of competitive kinase inhibitors targeting oncology pathways such as Pim1, Pan-HER, and KRAS[1][2][3].

This technical whitepaper provides an in-depth analysis of the 7-chloropyrido[4,3-d]pyrimidine building block. By examining its exact molecular weight, physicochemical properties, and synthetic reactivity, we establish a rational framework for utilizing this molecule. The strategic placement of the chlorine atom provides a highly reactive synthetic handle, while the low baseline molecular weight preserves the "molecular weight budget" required to adhere to Lipinski’s Rule of Five during downstream drug optimization.

Physicochemical Properties and Molecular Weight Analysis

Strict control over molecular weight (MW) is a critical parameter in drug discovery. To ensure oral bioavailability, small-molecule inhibitors must typically remain below 500 Da.

The base molecule, 7-chloropyrido[4,3-d]pyrimidine , possesses an exact molecular weight of 165.58 g/mol [4]. However, in practical synthetic applications, the most widely utilized commercially available derivative is 7-chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione , which incorporates two carbonyl groups, raising the molecular weight to 197.58 g/mol [5][6].

Starting with a scaffold of ~197 Da is highly advantageous. It leaves a generous budget of ~300 Da for the addition of solubilizing groups, conformational restrictors, and target-specific binding motifs (e.g., piperazines or fluorinated aromatics) without violating pharmacokinetic constraints.

Quantitative Data Summary
Compound NameCAS NumberMolecular FormulaExact MW ( g/mol )Structural Role
7-Chloropyrido[4,3-d]pyrimidine N/AC₇H₄ClN₃165.58Base heteroaromatic core[4].
7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione 2454396-16-6C₇H₄ClN₃O₂197.58Primary synthetic building block[5][6].

Mechanistic Causality: Why the 7-Chloro Scaffold?

ATP-Competitive Kinase Inhibition

The pyrido[4,3-d]pyrimidine core is a bioisostere of the adenine ring found in ATP. The nitrogen atoms within the pyrimidine ring (N1 and N3) act as critical hydrogen-bond acceptors, forming bidentate interactions with the backbone amides of the kinase hinge region[7]. This allows the scaffold to competitively block ATP binding, shutting down downstream oncogenic signaling pathways. For example, derivatives of this scaffold have demonstrated potent inhibition of Pim1 kinase with IC₅₀ values as low as 123 nM[2][7].

KinaseBinding Target Target Kinase (e.g., Pim1, KRAS) ATP_Pocket ATP-Binding Pocket (Hinge Region) Target->ATP_Pocket Inhibition Downstream Signaling Inhibition ATP_Pocket->Inhibition Blocks ATP Scaffold Pyrido[4,3-d]pyrimidine Derivative H_Bonds Bidentate Hydrogen Bonding Scaffold->H_Bonds Mediates H_Bonds->ATP_Pocket Binds to

Diagram 1: Mechanism of ATP-competitive kinase inhibition by the pyrido[4,3-d]pyrimidine scaffold.

The Causality of C7-Reactivity

The strategic placement of the chlorine atom at the C7 position is not arbitrary. In the pyrido[4,3-d]pyrimidine system, C7 is positioned ortho to the N6 nitrogen of the fused pyridine ring. The strong electron-withdrawing nature of this nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic environment stabilizes the anionic Meisenheimer complex formed during Nucleophilic Aromatic Substitution (SNAr), allowing the normally inert C-Cl bond to undergo rapid, high-yield functionalization under mild conditions[8].

Experimental Protocol: SNAr Functionalization & Verification

To transform the 197.58 g/mol building block into a functional kinase inhibitor, researchers typically employ an SNAr reaction using primary or secondary amines. The following protocol is designed as a self-validating system : every step includes an analytical feedback loop to ensure empirical trustworthiness.

Step-by-Step Methodology

1. Reaction Setup:

  • Dissolve 1.0 equivalent of 7-chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (MW: 197.58 g/mol ) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction forward.

  • Add 1.2 equivalents of the target amine nucleophile.

  • Stir the reaction mixture at 80°C under an inert nitrogen atmosphere.

2. Self-Validating Analytical Tracking (LC-MS):

  • After 2 hours, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Validation Logic: The starting material will present a distinct[M+H]⁺ peak at m/z 198.0. A successful SNAr reaction will result in the disappearance of the 198.0 peak and the emergence of a new peak corresponding to (197.58 - 35.45 (Cl) + Mass of Amine) + 1.0 (H⁺).

  • Correction Loop: If the m/z 198.0 peak remains dominant, the nucleophile is insufficiently reactive. The protocol dictates immediately increasing the temperature to 100°C or exchanging DIPEA for a stronger inorganic base like Cs₂CO₃.

3. Isolation and Purification:

  • Upon confirmed mass shift, quench the reaction with ice water to precipitate the crude product.

  • Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilize the pure fractions to yield the final functionalized inhibitor.

Workflow Step1 Starting Material 7-Chloropyrido[4,3-d]pyrimidine-2,4-dione MW: 197.58 g/mol Step2 SNAr Reaction (Nucleophile, DIPEA, DMF, 80°C) Step1->Step2 Step3 Reaction Monitoring (LC-MS Aliquot) Step2->Step3 Step4 Mass Shift Validation (Loss of Cl, Addition of Nu) Step3->Step4 Step4->Step2 If unreacted (MW 198.0) Step5 Purification (Prep-HPLC & Lyophilization) Step4->Step5 If[M+H]+ matches

Diagram 2: Self-validating experimental workflow for the SNAr functionalization of the scaffold.

Conclusion

The 7-chloropyrido[4,3-d]pyrimidine scaffold is a masterclass in rational drug design. By offering an exact molecular weight of 165.58 g/mol (or 197.58 g/mol for the dione derivative), it provides medicinal chemists with the necessary mass budget to elaborate complex, highly specific kinase inhibitors. Its inherent electronic properties, specifically the activation of the C7-chloro bond by the adjacent pyridine nitrogen, ensure that synthetic workflows remain efficient, high-yielding, and easily verifiable via standard mass spectrometry techniques.

References

  • Title: Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives Source: Encyclopedia URL: [Link][1]

  • Title: Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode Source: PLOS One URL: [Link][2][7]

  • Title: Novel Pyrido[4,3-d]pyrimidine Compounds as KRAS Inhibitors Source: ACS Publications URL: [Link][3]

  • Title: Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review Source: Ovid URL: [Link][8]

Sources

Physicochemical Profiling and Solubility Optimization of the 7-Chloropyrido[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrido[4,3-d]pyrimidine bicyclic core is a privileged pharmacophore in modern oncology and medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, including advanced KRAS G12D and EGFR inhibitors. Within this chemical space, 7-chloropyrido[4,3-d]pyrimidine and its derivatives (such as 7-chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione) act as critical electrophilic intermediates. However, the native planar architecture of this scaffold inherently suffers from high crystal lattice energy and poor aqueous hydration, leading to notoriously low aqueous solubility.

This technical guide elucidates the causality behind the solubility limitations of the 7-chloro intermediate, details a self-validating thermodynamic solubility protocol, and outlines the chemical logic used to transform this insoluble precursor into highly bioavailable clinical candidates.

The Physicochemical Conundrum: Causality of Poor Solubility

The unmodified pyrido[4,3-d]pyrimidine core exhibits significant lipophilicity and structural planarity, promoting strong intermolecular π-π stacking in the solid state. The introduction of a 7-chloro substituent exacerbates this by increasing molecular weight and lipophilicity (LogP) without contributing any hydrogen-bond donor capacity.

Causality Insight: The poor aqueous solubility of these compounds is a direct consequence of the thermodynamic penalty required to disrupt the stable crystal lattice.1[1].

2[2]. The 7-chloro intermediate itself typically sits at the extreme lower end of this spectrum prior to derivatization.

Scaffold Derivatization: The 7-Chloro Handle as a Solubility Gateway

The highly reactive C-Cl bond at the 7-position is not designed to remain in the final drug substance; rather, it is a strategic synthetic node. Through Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed Suzuki cross-coupling, the 7-chloro moiety is displaced by basic, ionizable groups (e.g., piperazines, pyrrolidines, or functionalized naphthyls).

Mechanistic Example: 3[3].

Workflow N1 7-Chloro Intermediate (High Lattice Energy) N2 C7 SNAr / Suzuki Coupling N1->N2 N3 Ionizable Motif Integration N2->N3 N4 Optimized Inhibitor (Enhanced Solubility) N3->N4

Chemical derivatization workflow for solubility enhancement.

Quantitative Data Presentation

The following table summarizes the baseline physicochemical and solubility parameters of the 7-chloro intermediate compared to its optimized, amine-substituted derivatives.

Parameter7-Chloropyrido[4,3-d]pyrimidine CoreAmine-Substituted Derivative (e.g., Piperazine adduct)
Molecular Weight ~165.58 g/mol ~300 - 450 g/mol
LogP (Predicted) 1.8 - 2.51.2 - 3.0 (pH dependent)
FaSSIF Solubility (pH 6.5) < 10 µM (Poor)1.9 µM - 4.2 mM (Highly variable based on substitution)
PBS Solubility (pH 7.4) < 5 µM (Poor)> 100 µM (Improved via ionization)

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately measure the solubility of highly lipophilic intermediates like 7-chloropyrido[4,3-d]pyrimidine, kinetic assays (e.g., DMSO-dilution nephelometry) are insufficient due to the risk of supersaturation and amorphous precipitation. A rigorous, self-validating thermodynamic protocol is mandatory.

Step-by-Step Methodology:
  • Solid Dispensation: Weigh 5 mg of crystalline 7-chloropyrido[4,3-d]pyrimidine into a glass vial.

    • Causality: Glass is strictly used instead of polypropylene to prevent non-specific hydrophobic adsorption of the highly lipophilic intermediate to the vessel walls, which would artificially lower the quantified solubility.

  • Media Addition: Add 1.0 mL of the target biorelevant medium (e.g., FaSSIF, pH 6.5, or PBS, pH 7.4).

  • Isothermal Equilibration: Incubate the suspension at 37°C ± 0.5°C on an orbital shaker at 250 rpm for 24 hours.

    • Causality: A 24-hour window ensures the system reaches true thermodynamic equilibrium, overcoming the slow dissolution kinetics typical of high-lattice-energy planar aromatics.

  • Phase Separation (Ultracentrifugation): Centrifuge the aliquot at 15,000 × g for 15 minutes at 37°C.

    • Causality: Ultracentrifugation is prioritized over syringe filtration. Highly lipophilic compounds often bind to standard PTFE or nylon filter membranes, which would artificially deplete the solute concentration and yield false-negative solubility data.

  • Quantification (HPLC-UV): Dilute the supernatant 1:10 in mobile phase and quantify via HPLC-UV against a standard curve prepared in a solubilizing solvent (e.g., 50% Acetonitrile/Water).

  • Validation (Solid-State Analysis): Recover the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality (Self-Validation): This is the critical self-validating step. If the XRPD pattern of the pellet differs from the starting material, a solvent-mediated polymorphic transition or hydrate formation has occurred. This confirms whether the measured solubility corresponds to the original active pharmaceutical ingredient (API) or a newly formed crystal lattice.

Protocol S1 Solid Dispensation (Glass Vial, >5 mg/mL) S2 Isothermal Equilibration (37°C, 24h, 250 rpm) S1->S2 S3 Phase Separation (Ultracentrifugation) S2->S3 S4 HPLC-UV Quantification (Supernatant) S3->S4 Liquid Phase S5 XRPD Validation (Solid Pellet) S3->S5 Solid Phase

Self-validating thermodynamic solubility protocol workflow.

Conclusion

The 7-chloropyrido[4,3-d]pyrimidine intermediate is a cornerstone in the synthesis of modern targeted therapeutics. While its native physicochemical profile presents severe solubility challenges, understanding the thermodynamic drivers of its insolubility allows researchers to utilize the 7-chloro position as a strategic handle. By employing rigorous, self-validating solubility protocols and rational structural derivatization, the inherent liabilities of the pyrido-pyrimidine core can be successfully engineered out, yielding highly bioavailable clinical candidates.

References

  • Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. PubMed. Available at: [Link]

  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. ACS Publications. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Discovery and history of pyrido[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrido[4,3-d]pyrimidine Scaffold: From Synthetic Origins to Clinical Reality

Executive Summary: The "Other" Isomer

While the pyrido[2,3-d]pyrimidine scaffold (exemplified by the blockbuster CDK4/6 inhibitor Palbociclib) often dominates the literature, the pyrido[4,3-d]pyrimidine isomer represents a distinct and powerful chemotype in modern drug discovery. Distinguished by the nitrogen placement in the fused pyridine ring, this scaffold has evolved from a theoretical curiosity in the mid-20th century to a clinically validated core, most notably in the MEK inhibitor Trametinib .

This guide dissects the technical evolution of the pyrido[4,3-d]pyrimidine core.[1][2] We explore its "Principal Synthesis" pathways, its unique ability to facilitate "scaffold hopping" for improved solubility (via its tetrahydro- derivatives), and its diverse biological applications ranging from kinase inhibition (MEK, Wee1, EGFR) to GPCR antagonism (Smoothened) and viral entry inhibition.

Historical Genesis & Structural Identity[3][4]

The Four Isomers

The fusion of a pyridine and a pyrimidine ring yields four possible isomers. The [4,3-d] isomer is characterized by the pyridine nitrogen being "para" to the bridgehead carbon C-4a (using standard IUPAC numbering for the fused system).

  • Pyrido[2,3-d]pyrimidine: (e.g., Palbociclib) – Nitrogen at position 8.[3][4]

  • Pyrido[4,3-d]pyrimidine: (e.g., Trametinib) – Nitrogen at position 6.[3][4][5][6]

  • Pyrido[3,4-d]pyrimidine: (e.g., Tarloxotinib) – Nitrogen at position 7.[3][4][5]

  • Pyrido[3,2-d]pyrimidine: Nitrogen at position 5.[3][4]

The Foundational Synthesis (1960s)

The chemical history of this scaffold traces back to the work of Oakes, Rydon, and Undheim in the 1960s. The early "classical" route involved the thermal cyclocondensation of 4-aminonicotinic acid or its esters.[3] Unlike the [2,3-d] isomer, which is readily formed from 2-aminonicotinic acid (a common precursor), the [4,3-d] precursors were historically less accessible, delaying its widespread adoption until the advent of modern cross-coupling and cyclization techniques.

Synthetic Architectures: The "How-To"

The construction of the pyrido[4,3-d]pyrimidine core generally follows two distinct strategies: the Aromatic Route (yielding the fully aromatic system) and the Tetrahydro Route (yielding sp3-rich scaffolds for improved solubility).

Method A: The Aromatic Route (Classical)
  • Precursor: 4-amino-nicotinic acid or 4-amino-2-chloronicotinonitrile.[3][4]

  • Key Step: Cyclization with urea or formamide equivalents (e.g., DMF-DMA).[3][4]

  • Utility: Generates flat, intercalating cores often used in kinase inhibitors (ATP-competitive).[3][4]

Method B: The Tetrahydro Route (Modern/Scaffold Hopping)
  • Precursor:

    
    -protected-4-piperidones (e.g., 
    
    
    
    -Boc-4-piperidone).[3][4]
  • Key Step: Formation of an enaminone followed by condensation with an amidine.[3]

  • Utility: This route is critical for "Scaffold Hopping."[3][4] By retaining the sp3 character of the piperidine ring, these molecules (e.g., Smoothened antagonists) exhibit significantly higher aqueous solubility and metabolic stability compared to their flat aromatic counterparts.

Visualization of Synthetic Workflows

Synthesis_Pathways cluster_aromatic Method A: Aromatic Core (Kinase Inhibitors) cluster_tetrahydro Method B: Tetrahydro Core (Solubility/GPCRs) S1 4-Amino-2-chloronicotinonitrile S2 Intermediate (Amidine Formation) S1->S2 DMF-DMA, Reflux S3 2-Chloro-4-amino-pyrido[4,3-d]pyrimidine S2->S3 Cyclization Final Target Drug (e.g., Trametinib precursor) S3->Final Pd-Cat Coupling / SNAr T1 N-Boc-4-Piperidone T2 Enaminone Intermediate T1->T2 DMF-DMA T3 Tetrahydropyrido[4,3-d]pyrimidine T2->T3 Amidine/Guanidine, NaOEt T3->Final Deprotection & Acylation

Figure 1: Dual synthetic pathways for the pyrido[4,3-d]pyrimidine scaffold. Method A targets the fully aromatic core common in early kinase inhibitors.[3] Method B utilizes piperidone precursors to generate partially saturated, solubility-optimized derivatives.[3][4]

Medicinal Chemistry & SAR

The pyrido[4,3-d]pyrimidine scaffold offers a versatile template for Structure-Activity Relationship (SAR) exploration.[3][4]

The "Flagship" Drug: Trametinib

Trametinib (Mekinist®) is the most commercially significant drug featuring this core.

  • Core Structure: Pyrido[4,3-d]pyrimidine-2,4,7-trione.[3][4][7]

  • Mechanism: Allosteric inhibitor of MEK1/MEK2.[3][4]

  • Binding Mode: Unlike ATP-competitive inhibitors that bind in the hinge region, Trametinib binds to a unique allosteric pocket adjacent to the ATP site, locking the kinase in a catalytically inactive conformation. The [4,3-d] core is essential for positioning the "warhead" (the fluoro-iodo-aniline moiety) correctly within this hydrophobic pocket.[3][4]

Key SAR Trends
PositionModificationBiological Impact
N-6 Alkylation / AcylationSolubility & PK: In tetrahydro- derivatives, this nitrogen is the primary handle for modulating lipophilicity (LogP) and metabolic stability.[3][4]
C-2 Aniline / UreaPotency: Critical for H-bonding in the kinase hinge region (for ATP-competitive inhibitors) or hydrophobic interactions (allosteric).[3][4]
C-4 Aryl / HeteroarylSelectivity: Bulky groups here often dictate selectivity between kinase families (e.g., EGFR vs. Wee1).[3][4]
C-7 Carbonyl / AlkylConformation: The "trione" motif in Trametinib creates a specific electronic environment that favors allosteric binding.[3][4]
Comparative Potency Data
Compound ClassTargetRepresentative IC50 / KdMechanism
Trametinib MEK1/20.7 nM (IC50)Allosteric (Non-ATP competitive)
Compound 34 Wee1 Kinase19 nM (IC50)ATP Competitive
7-Subst.[3][4] Derivative EGFR0.5 - 10 nM (IC50)ATP Competitive
Compound 24 Smoothened (GPCR)< Vismodegib (Potency)Antagonist (Hedgehog Pathway)

Detailed Experimental Protocol

Protocol: Synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (Method B) A validated protocol for generating the soluble "scaffold hopping" core.[3][4]

Reagents:

  • 
    -Boc-4-piperidone (10 mmol)[3][4]
    
  • DMF-DMA (Dimethylformamide dimethyl acetal) (12 mmol)[3][4]

  • S-Methylisothiourea hemisulfate (10 mmol)[3][4]

  • Sodium Ethoxide (NaOEt) (1.0 M in EtOH)[3]

Step-by-Step Workflow:

  • Enaminone Formation: Dissolve

    
    -Boc-4-piperidone in anhydrous DMF. Add DMF-DMA.[3][4] Heat to 80°C for 4 hours under 
    
    
    
    .
    • Checkpoint: Monitor TLC for disappearance of ketone.[3][4] The product is the

      
      -enaminone.
      
    • Workup: Concentrate in vacuo to remove excess DMF-DMA.[3][4] Use the crude oil directly.[3]

  • Cyclization: Dissolve the crude enaminone in absolute Ethanol. Add S-Methylisothiourea hemisulfate.[3][4]

  • Base Addition: Dropwise add NaOEt solution. Reflux for 6-8 hours.[3][4]

    • Observation: A precipitate (Na2SO4) may form.[3][4]

  • Isolation: Cool to RT. Filter off salts.[3][4] Concentrate the filtrate.

  • Chlorination (Optional for C-2 diversification): If the 2-chloro derivative is desired (instead of 2-thiomethyl), treat the intermediate with POCl3 (neat) at 90°C for 2 hours. (Note: This aromatizes the ring if not careful; for tetrahydro retention, use milder activation or start with urea to get the dione, then selective chlorination).

    • Correction: To retain the tetrahydro scaffold, avoid POCl3 aromatization. Instead, oxidize the S-Me group to S-O2-Me (sulfone) using m-CPBA, which acts as a better leaving group for nucleophilic substitution (

      
      ) with amines.[3][4]
      

Biological Horizons & Mechanism of Action

The versatility of the pyrido[4,3-d]pyrimidine scaffold allows it to intervene in multiple signaling cascades.

The MAPK Signaling Cascade (Trametinib)

In melanoma, the BRAF V600E mutation drives constitutive activation of MEK. Trametinib uses the pyrido[4,3-d]pyrimidine core to bind allosterically to MEK, preventing the phosphorylation of ERK.

Mechanism Visualization

MOA_Trametinib cluster_MEK MEK Complex GrowthFactor Growth Factor (EGF) RAS RAS-GTP (Oncogenic Driver) GrowthFactor->RAS Activation RAF BRAF (V600E) RAS->RAF Activates MEK MEK1/2 Kinase RAF->MEK Phosphorylates Trametinib Trametinib (Pyrido[4,3-d]pyrimidine) MEK->Trametinib Allosteric Binding (Locks Inactive State) ERK ERK1/2 (Phosphorylation Blocked) MEK->ERK BLOCKED by Inhibitor Proliferation Tumor Cell Proliferation

Figure 2: Mechanism of Action of Trametinib.[3][4] The drug utilizes the pyrido[4,3-d]pyrimidine scaffold to bind an allosteric pocket on MEK, effectively breaking the RAS-RAF-MEK-ERK signaling chain essential for tumor growth.[4]

References

  • Oakes, V., & Rydon, H. N. (1956). Polyazanaphthalenes.[3][4] Part IV. The synthesis of derivatives of pyrido[4,3-d]pyrimidine. Journal of the Chemical Society, 4433-4438.[4] Link[3][4]

  • Gilmartin, A. G., et al. (2011).[3] GSK1120212 (Trametinib) is a potent and selective allosteric inhibitor of the MEK1/MEK2 enzymes. Clinical Cancer Research, 17(5), 989-1000.[3][4] Link

  • He, X., et al. (2012). Design, synthesis, and structure–activity relationship of tetrahydropyrido[4,3-d]pyrimidine derivatives as potent Smoothened antagonists. Journal of Medicinal Chemistry, 55(13), 6137-6148.[4] Link[3][4]

  • Rewcastle, G. W., et al. (1997).[3] Tyrosine kinase inhibitors.[3][4][5][8][9][10] 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.[3][4][11] Journal of Medicinal Chemistry, 40(24), 3915-3925.[4] Link[3][4]

  • BenchChem. (2025).[3][4] Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Protocols. Link[3][4]

  • PubChem. (2025).[3][4] Trametinib (Compound Summary). National Library of Medicine.[3][4] Link

Sources

The Pyrido[4,3-d]pyrimidine Core: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Rationale and Chemical Space

In modern drug discovery, the architectural fusion of heterocyclic rings provides a foundational strategy for developing highly selective pharmacophores. The pyrido[4,3-d]pyrimidine core—an ortho- and peri-fused bicyclic system comprising pyridine and pyrimidine rings—represents a highly privileged scaffold. What distinguishes the pyrido[4,3-d]pyrimidine isomer from its counterparts (such as the [2,3-d] or[3,4-d] configurations) is its unique electronic distribution and the presence of multiple reactive centers (N-1, N-3, N-7, C-2, C-5, C-6, C-8, and C-10)[1]. This structural versatility allows medicinal chemists to execute precise Structure-Activity Relationship (SAR) optimizations, tuning the scaffold for specific hydrogen-bonding networks within complex protein binding pockets[2].

Pharmacological Target Landscape

The biological significance of the pyrido[4,3-d]pyrimidine core spans a vast array of therapeutic indications, driven by its ability to act as an ATP-competitive inhibitor or allosteric modulator.

Kinase Inhibition: Pim1 and MEK

Human Pim1 kinase is a serine/threonine protein kinase heavily implicated in cell survival, apoptosis evasion, and the proliferation of hematopoietic malignancies. Derivatives of the pyrido[4,3-d]pyrimidine core, such as SKI-O-068, have demonstrated potent multi-kinase inhibition profiles, effectively targeting Pim1, Syk, and Pyk2 kinases[3]. Furthermore, the scaffold has achieved clinical validation; Trametinib, an FDA-approved MEK inhibitor used in the treatment of specific melanomas and degenerative thyroid cancers, is built upon a highly functionalized pyrido[4,3-d]pyrimidine framework[4].

Overcoming "Undruggable" Targets: KRAS G12D

Historically considered undruggable due to its picomolar affinity for GTP and lack of deep binding pockets, the KRAS G12D mutation is a primary driver in pancreatic and biliary cancers. Recent breakthroughs have utilized the pyrido[4,3-d]pyrimidine core to develop novel KRAS G12D inhibitors and PROTACs (Proteolysis Targeting Chimeras). By leveraging the seven-membered ring pharmacophore attached to the core, researchers have achieved potent enzymatic inhibition (IC50 = 0.009 μM for lead compound 10k) through precise interactions with the Glu92/His95 residues[5].

Antimicrobial and Antifungal Applications: CYP51

Beyond oncology, the scaffold exhibits profound efficacy as a sterol 14α-demethylase (CYP51) inhibitor. Novel pyrido[4,3-d]pyrimidine analogs have demonstrated superior fungicidal activities against Botrytis cinerea compared to commercial fungicides like epoxiconazole, driven by a stronger binding affinity to the CYP51 active site[6].

Structural Biology and Mechanistic Insights

Understanding the causality behind the biological activity requires a deep dive into the binding modes. X-ray crystallography of Pim1 in complex with the pyrido[4,3-d]pyrimidine derivative SKI-O-068 reveals an unusual binding mode distinct from other scaffold inhibitors. The core facilitates a direct interaction with Lys67 in the active site pocket, a critical anchor point that prevents ATP coordination[3].

Mechanism Inhibitor Pyrido[4,3-d]pyrimidine Derivatives Pim1 Pim1 Kinase (Overexpressed) Inhibitor->Pim1 Inhibits KRAS KRAS G12D (Mutant GTPase) Inhibitor->KRAS Inhibits Proliferation Cell Survival & Proliferation Pim1->Proliferation Apoptosis Apoptosis Evasion Pim1->Apoptosis KRAS->Proliferation

Caption: Mechanism of action for pyrido[4,3-d]pyrimidine inhibitors targeting Pim1 and KRAS.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data generation relies on self-validating experimental systems. Below are the field-proven protocols for synthesizing the core and evaluating its kinase inhibitory activity.

De Novo Synthesis and Library Diversification

The synthesis of the pyrido[4,3-d]pyrimidine scaffold from 4-amino-2-chloronicotinonitrile is a strategic choice. The ortho-amino and cyano groups are perfectly poised for cyclization, while the chloro group at the 2-position remains intact, serving as an ideal leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr)[7].

Step-by-Step Protocol:

  • Cyclization: Dissolve 1.0 eq of 4-amino-2-chloronicotinonitrile in anhydrous toluene. Add 1.5 eq of dimethylformamide dimethyl acetal (DMF-DMA).

    • Causality: DMF-DMA acts as a one-carbon synthon. The anhydrous environment prevents the premature hydrolysis of the acetal, driving regioselective pyrimidine ring closure.

  • Reflux: Heat the mixture to reflux (110°C) for 4-6 hours under an inert argon atmosphere. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Concentrate the solvent in vacuo. Recrystallize the crude intermediate (2-chloro-4-aminopyrido[4,3-d]pyrimidine) from hot ethanol.

  • Diversification (SNAr): React the intermediate with desired nucleophiles (e.g., primary amines, anilines) in the presence of a non-nucleophilic base (DIPEA) in n-butanol at 120°C for 12 hours.

  • Validation Checkpoint: Purify via preparative HPLC. Self-Validation: Confirm >95% purity and correct mass via LC-MS before proceeding to biological assays to prevent false positives from unreacted electrophilic intermediates.

SynthesisWorkflow A 4-Amino-2-chloronicotinonitrile (Starting Material) B Cyclization via DMF-DMA (Pyrimidine Ring Formation) A->B C 2-Chloro-4-aminopyrido[4,3-d]pyrimidine (Reactive Intermediate) B->C D Nucleophilic Aromatic Substitution (SNAr with Amines/Thiols) C->D E Diversified Pyrido[4,3-d]pyrimidine Library D->E

Caption: Workflow for the synthesis and diversification of the pyrido[4,3-d]pyrimidine scaffold.

Biochemical Kinase Inhibition Assay

To accurately determine the IC50 of synthesized derivatives against targets like Pim1, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: MgCl2 is an essential cofactor that coordinates the α, β, and γ phosphates of ATP, facilitating nucleophilic attack. DTT maintains a reducing environment to prevent oxidative cross-linking of susceptible catalytic cysteines, which would artificially ablate kinase activity.

  • Compound Dilution: Prepare a 10-point dose-response curve of the pyrido[4,3-d]pyrimidine derivative in 100% DMSO, then dilute 1:100 in the kinase buffer (final DMSO concentration 1%).

  • Enzyme Reaction: Incubate 2 nM of recombinant human Pim1 kinase with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 10 μM ATP and 1 μM of the specific peptide substrate. Incubate for 60 minutes at 30°C.

  • Detection & Validation: Add the TR-FRET detection reagent (Europium-labeled antibody). Self-Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO only) controls. A Z'-factor >0.6 validates the assay's robustness. Read the plate at 615 nm and 665 nm to calculate the IC50.

Quantitative Activity Profiles

The pharmacological versatility of the pyrido[4,3-d]pyrimidine core is best illustrated by the diverse potency of its derivatives across multiple biological targets.

Compound / DerivativePrimary TargetIndication / Biological ActivityPotency (IC50 / EC50)
SKI-O-068 Pim1 KinaseHematopoietic malignanciesIC50 = 123 nM
Trametinib MEK1 / MEK2Melanoma / Degenerative Thyroid CancerFDA Approved (Low nM)
Compound 10k KRAS-G12DPancreatic Cancer (Panc1 cell line)IC50 = 9 nM
Compound 4f CYP51 (Sterol 14α-demethylase)Antifungal (Botrytis cinerea)EC50 = 0.369 μg/mL
Compound 2l CYP51 (Sterol 14α-demethylase)Antifungal (Botrytis cinerea)IC50 = 0.219 μg/mL

References

  • 2, Chemical Biology & Drug Design. 2.8, Molecules (PMC). 3.9, PLOS One. 4.5, MDPI. 5.7, Benchchem.

  • 6, Journal of Agricultural and Food Chemistry (PubMed).

Sources

Targeting the Undruggable: A Technical Guide to 7-Chloropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical utility, and experimental validation of 7-Chloropyrido[4,3-d]pyrimidine derivatives.

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common isomer, pyrido[2,3-d]pyrimidine (found in drugs like Palbociclib).[1] The 7-chloro derivative serves as a critical electrophilic "warhead," enabling the rapid synthesis of libraries targeting "undruggable" proteins.

Recent breakthroughs (2023–2025) have elevated this scaffold from a generic kinase inhibitor to a specific modulator of KRAS-G12D (pancreatic cancer) and a SARS-CoV-2 entry inhibitor . This guide outlines the structural logic, validated targets, and precise protocols for leveraging this chemical entity.

Part 1: Chemical Architecture & SAR Logic

The Scaffold Advantage

The pyrido[4,3-d]pyrimidine core fuses a pyrimidine ring (positions 1,[1]3) with a pyridine ring (nitrogen at position 6).[2][3][4] The 7-chloro substituent is strategically located


 to the pyridine nitrogen.
  • Electronic Activation: The pyridine nitrogen (N6) exerts a strong electron-withdrawing effect, making the C7-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Solubility & Metabolism: Unlike the carbocyclic quinazoline (e.g., Gefitinib), the extra nitrogen at N6 increases aqueous solubility and alters metabolic stability (lowering lipophilicity, LogP).

Structure-Activity Relationship (SAR) Map

The 7-chloro position is the "Diversity Vector."

  • C7 Substitution: Introduction of hindered amines or aryl groups here dictates selectivity for the ATP-binding pocket of kinases or the Switch II pocket of KRAS.

  • C2/C4 Substitution: Usually conserved for hydrogen bonding with the "hinge region" of kinases (e.g., Glu/Leu residues).

Part 2: Primary Therapeutic Targets

Target A: KRAS-G12D (Oncology)
  • Significance: KRAS mutations drive ~90% of pancreatic cancers. The G12D mutation was long considered undruggable due to the lack of a reactive cysteine (unlike G12C).

  • Mechanism: 7-substituted pyrido[4,3-d]pyrimidines bind non-covalently to the Switch II pocket of KRAS-G12D. The scaffold mimics the interactions of the guanine base, while the C7-substituent extends into the solvent-exposed region, locking the protein in an inactive GDP-bound state.

  • Key Insight: Recent studies (2025) demonstrate that bulky heterocycles (e.g., diazasprio-systems) at C7 improve potency into the low nanomolar range (

    
     nM).
    
Target B: Cyclin-Dependent Kinases (CDK4/6)
  • Significance: Cell cycle regulators hyperactive in breast cancer.

  • Mechanism: ATP-competitive inhibition. The pyrimidine N1 and C2-amine act as a donor-acceptor pair for the kinase hinge region.

  • Differentiation: The [4,3-d] isomer offers a different vector for the "solubilizing tail" compared to the [2,3-d] isomer (Palbociclib), potentially overcoming resistance mutations.

Target C: Viral Entry (SARS-CoV-2)[3][5]
  • Mechanism: 7,8-Dihydropyrido[4,3-d]pyrimidine derivatives act as entry inhibitors by interfering with the Spike protein-ACE2 interaction or endosomal fusion.

  • Validation: High-throughput screening identified this scaffold as blocking viral entry in pseudovirus assays with

    
     values in the sub-micromolar range.[3]
    

Part 3: Visualization of Signaling & Logic

Diagram 1: KRAS-G12D Inhibition Pathway

This diagram illustrates how the derivative blocks the RAS-RAF-MEK-ERK signaling cascade.

KRAS_Pathway GF Growth Factor RTK RTK (Receptor) GF->RTK Activates KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP GEF Recruitment KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Exchange RAF RAF Kinase KRAS_GTP->RAF Recruits Inhibitor 7-Cl-Pyrido Derivative (Inhibitor) Inhibitor->KRAS_GDP Locks Switch II Pocket Inhibitor->KRAS_GTP Blocks Exchange MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation Transcription

Caption: Mechanism of Action: The 7-chloropyrido[4,3-d]pyrimidine derivative stabilizes the inactive KRAS-GDP state, severing the downstream MAPK signaling cascade.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesize 7-chloro-pyrido[4,3-d]pyrimidin-4(3H)-one.[2] Rationale: This intermediate allows for dual functionalization at C4 (chlorination/amination) and C7 (Suzuki/Buchwald).

  • Starting Material: 4-Chloro-3-formylpyridine.

  • Reagents: Urea (5 eq),

    
     (cat.), or Guanidine HCl.
    
  • Procedure:

    • Mix 4-chloro-3-formylpyridine with urea in a sealed tube.

    • Heat to 150°C (solvent-free) or reflux in ethanol with NaOEt for 4 hours.

    • Mechanism: Cyclocondensation forms the pyrimidine ring. The chlorine at the pyridine ring (C7 position in the fused system) remains intact due to the milder conditions compared to

      
      .
      
    • Purification: Precipitate with water, filter, and wash with cold ethanol.

    • Yield: Typically 60-75%.

Protocol 2: Functionalization of C7 (The "Warhead")

Objective: Introduce a solubilizing amine at the 7-position via SNAr. Self-Validating Check: The reaction progress can be monitored by the disappearance of the aryl chloride peak in LC-MS (M+H pattern changes from Cl-isotope split to single amine mass).

  • Reagents: 7-Chloro-core (1 eq), Target Amine (e.g., N-Boc-piperazine, 1.2 eq), DIPEA (3 eq), DMF (Solvent).

  • Procedure:

    • Dissolve the 7-chloro core in anhydrous DMF.

    • Add DIPEA and the amine.[5]

    • Heat to 90°C for 6–12 hours. (Note: The

      
      -nitrogen activates the chlorine; no Pd-catalyst is strictly required for aliphatic amines, though Buchwald-Hartwig conditions are needed for anilines).
      
  • Workup: Pour into ice water. Extract with EtOAc.

  • Validation:

    
     NMR should show the disappearance of the C7-proton doublet (or shift) and appearance of piperazine multiplets.
    
Diagram 2: Synthetic Workflow

Synthesis_Flow Start 4-Chloro-3-formylpyridine Step1 Cyclocondensation (Urea/Guanidine) Start->Step1 Core 7-Chloro-pyrido[4,3-d] pyrimidine Core Step1->Core Branch1 POCl3 Chlorination Core->Branch1 Intermed 4,7-Dichloro Intermediate Branch1->Intermed Branch2 SNAr (C4) Selectivity Control Intermed->Branch2 Lead 7-Chloro-4-amino Derivative Branch2->Lead Final Pd-Cat Coupling (C7 Functionalization) Lead->Final Drug Final Drug Candidate (KRAS/CDK Inhibitor) Final->Drug

Caption: Modular synthesis pathway. Note the sequential functionalization: C4 is typically modified first (SNAr) followed by C7 (Cross-coupling) to maximize regioselectivity.

Part 5: Data Summary & References

Validated Activity Profile
TargetCompound Class

/

Mechanism
KRAS-G12D 7-(diazaspiro)-pyrido[4,3-d]1.4 nMSwitch II Pocket binder
CDK4/6 7-aryl-pyrido[4,3-d]15–50 nMATP-Competitive
SARS-CoV-2 7,8-dihydro-pyrido[4,3-d]0.31

M
Viral Entry Inhibition
References
  • Xiao, X., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors.[6] Journal of Medicinal Chemistry.[6] Link

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review.[7][8] Chemical Biology & Drug Design.[7][8] Link

  • Discovery of SARS-CoV-2 Entry Inhibitors (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.[3] MDPI Pharmaceuticals. Link

  • Chemical Vendor Data. 7-Chloro-1,3-dimethyl-1H,2H,3H,4H-pyrido[4,3-d]pyrimidine-2,4-dione.[2] AChemBlock. Link

Sources

7-Chloropyrido[4,3-d]pyrimidine: A Strategic Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-chloropyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Unlike its isomeric counterparts (pyrido[2,3-d] or [3,2-d]), the [4,3-d] system offers a unique vector for substituent growth, allowing simultaneous exploration of the ATP-binding pocket and the solvent-exposed regions of target enzymes.

This technical guide dissects the chemistry of the 7-chloro derivative, focusing on its role as a "linchpin" intermediate. We analyze the electronic desymmetry that allows for regioselective functionalization, provide validated synthetic protocols, and map its application in oncology and virology.

Structural Analysis & Electronic Properties

Numbering and Topology

Correct IUPAC numbering is critical for navigating the structure-activity relationship (SAR) of this scaffold. The pyrido[4,3-d]pyrimidine system consists of a pyrimidine ring fused to a pyridine ring.

  • Positions 1, 3: Nitrogen atoms in the pyrimidine ring.[1][2]

  • Position 6: Nitrogen atom in the pyridine ring.[2][3][4]

  • Position 7: The carbon atom adjacent to N6, hosting the chlorine substituent.

Reactivity Profile: The "Tri-Vector" Strategy

The 2,4,7-trichloropyrido[4,3-d]pyrimidine core is the most common precursor for accessing 7-substituted derivatives. The reactivity of the three chlorine atoms is governed by their electronic environments, allowing for sequential, regioselective substitution.

PositionElectronic EnvironmentReactivity RankPreferred Reaction
C4-Cl

to N3,

to N1
1 (Highest) SNAr (RT, mild base). Displaced by primary/secondary amines.[5]
C7-Cl

to N6
2 (Intermediate) Pd-Catalyzed Coupling (Suzuki-Miyaura) or SNAr (Elevated temp).
C2-Cl

to N1,

to N3
3 (Lowest) SNAr (High temp) or Reductive Dechlorination.

Expert Insight: The C7-chlorine is uniquely positioned to access the "hinge binder" region or the hydrophobic back pocket of kinases, depending on the binding mode. Its reactivity is lower than C4 due to the lack of the dual-nitrogen activation found in the pyrimidine ring, but it is sufficiently activated by N6 for palladium-catalyzed cross-couplings.

ReactivityMap Core 2,4,7-Trichloropyrido[4,3-d]pyrimidine C4 C4-Cl (Most Reactive) Target: Solvent Front Core->C4 1. SNAr (Amines, 0°C-RT) C7 C7-Cl (Intermediate) Target: Hinge/Back Pocket Core->C7 2. Suzuki/Sonogashira (Pd, Heat) C2 C2-Cl (Least Reactive) Target: Solubility/Selectivity Core->C2 3. Late-Stage Modification

Figure 1: Regioselective functionalization logic of the 2,4,7-trichloro core. The sequence C4


 C7 

C2 is the standard industry workflow.

Synthetic Methodologies

Synthesis of the Core (2,4,7-Trichloropyrido[4,3-d]pyrimidine)

Accessing the 7-chloro derivative typically starts with the construction of the trione or dione framework, followed by chlorination.

Protocol: Chlorination of Pyrido[4,3-d]pyrimidine-2,4,7-trione

  • Reagents: Phosphorus oxychloride (

    
    , solvent/reagent), Phosphorus pentachloride (
    
    
    
    , 6.0 eq).[5]
  • Conditions: Microwave irradiation at 160 °C for 2 hours or reflux for 12-24 hours.

  • Workup: Quench carefully into ice-water (exothermic!). Extract with dichloromethane (DCM).[1][6]

  • Yield: Typically 60-70%.

  • Note: The 7-hydroxy tautomer is less reactive than the 2,4-dihydroxy positions, necessitating harsh conditions (

    
     + High Temp) to ensure complete trichlorination.
    
Functionalization at C7 (The "7-Chloro" Specifics)

Once the C4 position is capped (usually with a morpholine or aniline to install the primary pharmacophore), the C7-chloro group remains.

Method A: Suzuki-Miyaura Coupling (Arylation) This is the gold standard for introducing diversity at C7.

  • Substrate: 4-Amino-2,7-dichloropyrido[4,3-d]pyrimidine.

  • Boronic Acid: Aryl or Heteroaryl boronic acid (1.2 eq).

  • Catalyst:

    
     or 
    
    
    
    (5-10 mol%).
  • Base:

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90-100 °C, 2-12 h under Argon.

Method B: SNAr Displacement Possible if the nucleophile is strong and the C7 position is sufficiently activated, but often requires forcing conditions that may compromise C2 selectivity.

  • Nucleophile: Alkoxides or Thiolates.

  • Conditions: NaH, THF/DMF, Heat.

Medicinal Chemistry Applications

Kinase Inhibition (EGFR, PI3K, mTOR)

The pyrido[4,3-d]pyrimidine scaffold is an isostere of quinazoline (e.g., Gefitinib). The nitrogen at position 6 changes the hydrogen bond acceptor capability and solubility profile.

  • PI3K/mTOR: Trisubstituted derivatives (C2, C4, C7) have shown nanomolar potency against PI3K

    
    . The C7 substituent often dictates selectivity between PI3K isoforms by interacting with specific residues in the ATP pocket.
    
  • Trametinib Analogs: While Trametinib is a 2,4,7-trione, synthetic intermediates involving 7-chloro-2,4-dione allow for the installation of the characteristic "fluoro-iodo-phenyl" amine at position N1 or C7 depending on the specific analog design.

Viral Entry Inhibitors (SARS-CoV-2)

Recent studies (2024-2025) have identified 7,8-dihydropyrido[4,3-d]pyrimidines as potent inhibitors of SARS-CoV-2 entry.

  • Mechanism: Binding to the prefusion spike protein.

  • SAR: The 7-position (often derivatized from a 7-chloro precursor or formed via piperidone routes) tolerates hydrophobic benzyl or bi-aryl groups that fit into a specific hydrophobic cleft on the viral surface.

Experimental Protocols

Protocol 1: Sequential Synthesis of a 2,4,7-Trisubstituted Library

This protocol validates the C4


 C7 

C2 selectivity.

Step 1: C4-Selective Substitution (SNAr)

  • Dissolve 2,4,7-trichloropyrido[4,3-d]pyrimidine (1.0 eq) in anhydrous DCM.

  • Cool to 0 °C.

  • Add Morpholine (1.0 eq) and DIPEA (1.1 eq) dropwise.

  • Stir at 0 °C

    
     RT for 2 hours.
    
  • TLC Check: Conversion should be >95% to a single spot (4-morpholino-2,7-dichloro isomer).

  • Workup: Wash with brine, dry over

    
    , concentrate. Use crude for next step.
    

Step 2: C7-Selective Arylation (Suzuki)

  • Dissolve product from Step 1 in Dioxane/Water (4:1).

  • Add Phenylboronic acid (1.1 eq) and

    
     (2.5 eq).
    
  • Degas with Argon for 10 min.

  • Add

    
     (0.05 eq).
    
  • Heat to 90 °C for 6 hours.

  • Purification: Flash chromatography (Hexane/EtOAc). The C2-chloro remains intact.

SynthesisWorkflow Start Start: 2,4,7-Trichloropyrido[4,3-d]pyrimidine Step1 Step 1: SNAr (C4) Nucleophile: Amine Temp: 0°C Start->Step1 Inter1 Intermediate 1: 4-Amino-2,7-dichloro... Step1->Inter1 Step2 Step 2: Suzuki Coupling (C7) Reagent: Ar-B(OH)2, Pd cat. Temp: 90°C Inter1->Step2 Inter2 Intermediate 2: 4-Amino-7-aryl-2-chloro... Step2->Inter2 Step3 Step 3: Late Stage (C2) SNAr or Reduction Inter2->Step3 Final Final Drug Candidate Step3->Final

Figure 2: Step-wise synthetic pathway for generating high-diversity libraries from the 7-chloro scaffold.

References

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Source: Chemical Biology & Drug Design, 2022.[7][8] URL:[Link]

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (Note: Mechanistic parallel for [4,3-d] isomer). Source: Pharmaceuticals (Basel), 2012. URL:[Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Source: MDPI, 2025. URL:[Link][2][5][9]

  • Pyrido[4,3-d]pyrimidine compounds and their use.
  • Pyrido[4,3-d]pyrimidine (CID 19883218) Structure and Properties. Source: PubChem. URL:[Link]

Sources

Methodological & Application

Synthesis of 7-Chloropyrido[4,3-d]pyrimidine from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Functionalization of the 7-Chloropyrido[4,3-d]pyrimidine Scaffold

Introduction & Mechanistic Rationale

The pyrido[4,3-d]pyrimidine heterocyclic system is a privileged, highly sought-after scaffold in modern medicinal chemistry. Unlike the more ubiquitous quinazoline or pyrido[2,3-d]pyrimidine cores, the [4,3-d] fusion uniquely positions the pyridine nitrogen at position 6 of the bicyclic system. This specific electronic topology alters the hydrogen-bond acceptor profile of the molecule, a feature that has been strategically leveraged to design highly potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1] and, more recently, breakthrough mutant KRAS G12C inhibitors [2].

The presence of a chlorine atom at the 7-position (C7) provides a critical synthetic handle. It allows for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). This application note details a robust, scalable, and self-validating protocol for the synthesis of the 7-chloropyrido[4,3-d]pyrimidine core, specifically targeting the versatile 2,4,7-trichloropyrido[4,3-d]pyrimidine intermediate.

Causality in Reagent Selection
  • Step 1: Annulation to the 2,4-Dione. Traditional methods for synthesizing pyrimidine-2,4-diones often rely on highly toxic phosgene gas or require harsh thermal cyclization with urea [3]. To ensure laboratory safety and high conversion, this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a safe phosgene equivalent. The primary amine of the pyridine ring attacks CDI, forming an intermediate N-acylimidazole. The addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ensures complete deprotonation of the poorly nucleophilic carboxamide, which subsequently undergoes intramolecular cyclization by attacking the activated carbonyl, expelling imidazole to yield the 2,4-dione core.

  • Step 2: Global Chlorination. The 2,4-dione is converted to the 2,4,7-trichloro derivative using Phosphorus oxychloride (

    
    ). N,N-Diisopropylethylamine (DIPEA) is added to serve a dual purpose: it acts as an HCl scavenger to prevent acid-catalyzed degradation of the core, and it accelerates the formation of the reactive Vilsmeier-type intermediate at the lactam oxygens.
    

Workflow SM 4-Amino-6-chloropyridine- 3-carboxamide (CAS: 1279815-28-9) Int1 7-Chloropyrido[4,3-d]pyrimidine- 2,4(1H,3H)-dione (CAS: 2454396-16-6) SM->Int1 CDI, DBU DMF, 80°C Int2 2,4,7-Trichloropyrido[4,3-d]pyrimidine (CAS: 2384434-96-0) Int1->Int2 POCl3, DIPEA Reflux, 12h

Caption: Synthetic workflow for 7-Chloropyrido[4,3-d]pyrimidine derivatives.

Quantitative Data & Material Specifications

Summarized below are the stoichiometric requirements optimized for a 10-gram scale synthesis of the starting material.

CompoundRoleMW ( g/mol )EquivalentsAmount
4-Amino-6-chloropyridine-3-carboxamide Starting Material171.581.0010.0 g
1,1'-Carbonyldiimidazole (CDI) Annulation Reagent162.151.5014.1 g
DBU Base (Step 1)152.242.0017.4 mL
Anhydrous DMF Solvent (Step 1)73.09-100 mL
7-Chloropyrido[4,3-d]pyrimidine-2,4-dione Intermediate197.581.00~10.5 g (Yield)
Phosphorus Oxychloride (

)
Chlorinating Agent153.3310.050.0 mL
DIPEA Base (Step 2)129.242.5023.0 mL

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Note: Conduct this reaction under an inert argon or nitrogen atmosphere to prevent CDI hydrolysis.

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 4-amino-6-chloropyridine-3-carboxamide (10.0 g, 58.3 mmol).

  • Solvation: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature until a clear solution is obtained.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (14.1 g, 87.4 mmol) in a single portion. Stir the reaction mixture at room temperature for 30 minutes to allow the formation of the N-acylimidazole intermediate.

  • Cyclization: Dropwise, add DBU (17.4 mL, 116.6 mmol) over 10 minutes. The solution may darken. Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The starting material peak (

    
     172) should completely disappear, replaced by the product peak (
    
    
    
    198). Self-validation: If starting material persists, add an additional 0.2 eq of CDI and stir for 1 hour.
  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 400 mL of ice-cold 0.1 M HCl with vigorous stirring. A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum, wash sequentially with cold water (3 × 50 mL) and cold diethyl ether (2 × 30 mL). Dry the solid in a vacuum oven at 50 °C overnight to afford the 2,4-dione intermediate as an off-white solid.

Mechanism A Amine Attack on CDI B N-Acylimidazole Intermediate A->B - Imidazole C Amide Deprotonation (by DBU) B->C Fast D Intramolecular Cyclization C->D Nucleophilic Attack E Pyrimidine-2,4-dione Core D->E - Imidazole

Caption: Step-by-step mechanistic pathway of the CDI-mediated intramolecular cyclization.

Protocol B: Synthesis of 2,4,7-Trichloropyrido[4,3-d]pyrimidine

Caution:


 is highly corrosive and reacts violently with water. Perform strictly in a fume hood.
  • Preparation: In a 250 mL two-neck flask, suspend the dried 7-chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (10.0 g, 50.6 mmol) in

    
     (50 mL, ~500 mmol).
    
  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add DIPEA (23.0 mL, 126.5 mmol) dropwise over 20 minutes. Causality: Slow addition is critical to control the exothermic formation of the Vilsmeier-type adduct.

  • Reflux: Remove the ice bath, attach a reflux condenser equipped with a drying tube, and heat the mixture to 110 °C (reflux) for 12 hours. The suspension will gradually turn into a dark, homogeneous solution.

  • IPC: Quench a 50

    
    L aliquot in ice-cold methanol and analyze via LC-MS. Look for the target mass (
    
    
    
    234 for the trichloro isotope pattern).
  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess

    
    . Do not evaporate to total dryness to avoid trapping heat in the reactive residue.
    
  • Quenching: Dissolve the oily residue in 100 mL of dichloromethane (DCM). Slowly pour the DCM solution into a vigorously stirred beaker of crushed ice (300 g) and saturated aqueous

    
     (200 mL).
    
  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 100 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 2,4,7-trichloropyrido[4,3-d]pyrimidine as a pale yellow solid.
    

Analytical Characterization

To validate the structural integrity of the synthesized compounds, compare empirical data against the following expected parameters:

7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

  • LC-MS (ESI+): m/z calculated for

    
    
    
    
    
    : 198.0; Found: 198.1.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    11.55 (br s, 1H, NH), 11.30 (br s, 1H, NH), 8.85 (s, 1H, Py-H5), 7.40 (s, 1H, Py-H8).

2,4,7-Trichloropyrido[4,3-d]pyrimidine

  • LC-MS (ESI+): m/z calculated for

    
    
    
    
    
    : 233.9 (characteristic trichloro isotope pattern); Found: 234.0.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    9.35 (s, 1H, Py-H5), 8.05 (s, 1H, Py-H8). (Note the disappearance of the lactam NH protons and the downfield shift of the pyridine protons due to the electron-withdrawing chloro groups).

References

  • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines Source: Journal of Medicinal Chemistry URL:[Link]

  • Source: WIPO (PCT)
  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid Source: Journal of the Chemical Society C: Organic URL:[Link]

7-Chloropyrido[4,3-d]pyrimidine Suzuki coupling protocols

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 7-Chloropyrido[4,3-d]pyrimidine Derivatives in Drug Discovery

Introduction & Mechanistic Rationale

Pyrido[4,3-d]pyrimidines represent a highly privileged heterocyclic scaffold in modern oncology and targeted therapeutics, frequently utilized in the design of novel KRAS inhibitors (e.g., KRAS G12C/D/V) and various kinase inhibitors[1]. The functionalization of the C7 position is a critical late-stage synthetic step used to introduce diverse aryl or heteroaryl moieties. These functional groups dictate the molecule's binding affinity and pharmacokinetic profile within the hydrophobic pockets of target proteins[1].

The Suzuki-Miyaura cross-coupling of 7-chloropyrido[4,3-d]pyrimidines with boronic acids or pinacol esters is the premier method for this transformation[2]. However, the electron-deficient nature of the fused bicyclic system, coupled with the potential for competitive nucleophilic aromatic substitution (SNAr) or protodeboronation of the boronic acid, necessitates highly optimized catalytic systems.

Reaction Pathway & Mechanistic Workflow

The coupling proceeds via the classical Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the active Pd(0) species into the C7-Cl bond is generally facile due to the electron-withdrawing nature of the pyrimidine nitrogen atoms. The rate-limiting step often becomes transmetalation, especially with sterically hindered ortho-substituted aryl boronic acids (e.g., naphthyl or substituted phenyl groups)[1]. Thus, the choice of a bulky, electron-rich phosphine ligand (like CataCXium A) and an appropriate base is critical to facilitate the formation of the reactive boronate complex.

G SM 7-Chloropyrido[4,3-d]pyrimidine + Aryl Boronic Acid OA Oxidative Addition [Pd(II) Insertion at C7-Cl] SM->OA Cat Pd(0) Precatalyst (CataCXium A Pd G3) Cat->OA Active Pd(0) TM Transmetalation [Base-Assisted Aryl Transfer] OA->TM K3PO4, H2O RE Reductive Elimination [C7-Aryl Bond Formation] TM->RE RE->Cat Pd(0) Regeneration Prod 7-Arylpyrido[4,3-d]pyrimidine Target Compound RE->Prod

Catalytic cycle of Suzuki-Miyaura coupling at the C7 position of pyrido[4,3-d]pyrimidine.

Optimization of Reaction Conditions

Quantitative optimization of the Suzuki coupling at the C7 position reveals that catalyst and base selection dictate the yield and impurity profile. Table 1 summarizes the empirical data for coupling 7-chloropyrido[4,3-d]pyrimidine with a sterically hindered naphthyl boronic acid[1].

Table 1: Optimization of C7-Suzuki Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Impurity
Pd(PPh3)4 (10 mol%)Na2CO3 (2.0 eq)Toluene/EtOH/H2O9035Protodeboronation
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)1,4-Dioxane/H2O9068Dehalogenation
CataCXium A Pd G3 (5 mol%)K3PO4 (3.0 eq)1,4-Dioxane/H2O8092None (Clean conversion)
XPhos Pd G2 (5 mol%)Cs2CO3 (2.0 eq)THF/H2O7085Homocoupling

Causality Insight: The superiority of CataCXium A Pd G3 (a palladacycle precatalyst) lies in its ability to rapidly generate a highly active, monoligated Pd(0) species under mild basic conditions. This prevents the degradation of the boronic acid and accelerates transmetalation, which is crucial when introducing bulky naphthyl or ortho-substituted aryl groups commonly found in KRAS inhibitors[1].

Detailed Experimental Protocols

Protocol A: High-Yielding Suzuki Coupling for Sterically Hindered Substrates (CataCXium A Pd G3 Method)

This protocol is specifically designed to minimize protodeboronation and maximize yields for bulky aryl groups[1].

Reagents & Materials:

  • 7-Chloropyrido[4,3-d]pyrimidine derivative (1.0 equiv, e.g., 1.0 mmol)

  • Aryl or Heteroaryl boronic acid/pinacol ester (1.2 - 1.5 equiv)

  • CataCXium A Pd G3 (0.05 equiv, 5 mol%)

  • Potassium phosphate tribasic (K3PO4) (3.0 equiv)

  • 1,4-Dioxane (degassed, 8.0 mL)

  • Deionized Water (degassed, 2.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 7-chloropyrido[4,3-d]pyrimidine derivative (1.0 mmol), the aryl boronic acid (1.2 mmol), and K3PO4 (3.0 mmol).

    • Causality: Solid reagents are added first to allow for simultaneous degassing. This prevents premature oxidation of the electron-rich phosphine ligand once the catalyst is introduced.

  • Degassing: Seal the vessel and subject it to three cycles of vacuum/nitrogen backfill.

  • Solvent Addition: Add degassed 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.

    • Causality: A 4:1 organic-to-aqueous ratio ensures complete dissolution of the organic substrates while providing enough aqueous phase to dissolve the inorganic base, facilitating the crucial base-assisted transmetalation step[1].

  • Catalyst Introduction: Briefly open the system under a positive stream of nitrogen to add CataCXium A Pd G3 (5 mol%). Reseal and purge with nitrogen for an additional 2 minutes.

  • Heating & Monitoring: Heat the reaction mixture in a pre-heated oil bath at 80 °C. Monitor the reaction progress via LC-MS or TLC (typically 2 to 6 hours).

    • Self-Validation Checkpoint: LC-MS should show the disappearance of the starting material's isotopic pattern (characteristic M, M+2 ratio for chlorine) and the appearance of the product mass. If the boronic acid is consumed but starting material remains, protodeboronation has occurred; validate this by spiking the reaction with an additional 0.5 equiv of boronic acid.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Causality: Ethyl acetate efficiently partitions the highly organic product away from the aqueous phosphate salts and palladium byproducts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (e.g., gradient of 0-10% Methanol in Dichloromethane) to afford the pure 7-arylpyrido[4,3-d]pyrimidine.

Protocol B: Standard Coupling for Unhindered Substrates (Pd(dppf)Cl2 Method)

For less sterically demanding boronic acids, Pd(dppf)Cl2 offers a cost-effective and robust alternative[3].

  • Combine 7-chloropyrido[4,3-d]pyrimidine (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv) in a flask.

  • Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Degas the mixture by bubbling nitrogen through the solution for 10 minutes.

  • Stir at 90 °C for 4-8 hours until completion (validate via TLC: disappearance of the UV-active starting material spot).

  • Perform standard aqueous workup and purify by column chromatography.

Troubleshooting & Analytical Validation

  • Issue: High levels of dehalogenated starting material (C7-H formation).

    • Root Cause: Slow transmetalation relative to oxidative addition, allowing the Pd(II) intermediate to undergo reduction (often via beta-hydride elimination from solvent or aliphatic amine bases).

    • Solution: Switch to a more active, bulky ligand (CataCXium A or XPhos) and ensure strictly anaerobic conditions. Avoid using alcohols (like EtOH or iPrOH) as solvents if this occurs.

  • Issue: Incomplete conversion despite boronic acid consumption.

    • Root Cause: Protodeboronation of the boronic acid, a common issue with electron-deficient heteroaryl boronic acids.

    • Solution: Lower the reaction temperature to 60 °C, switch from K3PO4 to a milder base like KF or Cs2CO3, or use the corresponding MIDA boronate or pinacol ester to slowly release the active boronic species into the catalytic cycle.

References

  • Title: WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds Source: Google Patents URL
  • Source: PMC (NIH)
  • Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Source: Der Pharma Chemica URL

Sources

Application Notes and Protocols for the Derivatization of 7-Chloropyrido[4,3-d]pyrimidine as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrido[4,3-d]pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a focal point for therapeutic intervention.[2] Within the vast landscape of kinase inhibitor scaffolds, fused pyrimidine systems have emerged as "privileged structures" due to their ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[3][4]

Among these, the pyrido[4,3-d]pyrimidine core has garnered significant attention. This heterocyclic system is present in a number of biologically active compounds and approved drugs, demonstrating its therapeutic potential.[1][5] The strategic placement of nitrogen atoms in the fused ring system allows for multiple points of interaction within the ATP-binding pocket of kinases, thereby enabling the development of potent and selective inhibitors. The derivatization of the 7-chloropyrido[4,3-d]pyrimidine intermediate is a particularly attractive strategy, as the chlorine atom at the 7-position serves as a versatile synthetic handle for introducing a wide range of substituents via cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 7-chloropyrido[4,3-d]pyrimidine. We will delve into the synthetic protocols for derivatization, provide detailed methods for evaluating the kinase inhibitory activity of the resulting compounds, and discuss the underlying principles of their mechanism of action.

Synthetic Derivatization Strategies for 7-Chloropyrido[4,3-d]pyrimidine

The chlorine atom at the 7-position of the pyrido[4,3-d]pyrimidine scaffold is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions offer a robust and versatile toolkit for creating a diverse library of analogs for SAR studies.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl/Heteroaryl-pyrido[4,3-d]pyrimidines

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] This reaction is widely used in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start 7-Chloropyrido[4,3-d]pyrimidine + Arylboronic Acid Reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) Start->Reagents Combine Reaction Inert Atmosphere Heat (e.g., 80-100°C) Reagents->Reaction Perform Reaction Workup Aqueous Workup & Extraction Reaction->Workup Process Purification Column Chromatography Workup->Purification Isolate Product 7-Aryl-pyrido[4,3-d]pyrimidine Derivative Purification->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask or microwave vial, combine 7-chloropyrido[4,3-d]pyrimidine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv).

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can often significantly reduce the reaction time.[6]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-pyrido[4,3-d]pyrimidine derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-pyrido[4,3-d]pyrimidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[8][9][10] This reaction is invaluable for introducing a diverse range of primary and secondary amines at the 7-position.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube or sealed vial, combine 7-chloropyrido[4,3-d]pyrimidine (1.0 equiv), the desired amine (1.2-1.5 equiv), a suitable palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., cesium carbonate or sodium tert-butoxide) (1.5-2.0 equiv).[8]

  • Solvent Addition: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours, or until complete conversion of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 7-amino-pyrido[4,3-d]pyrimidine derivative.

In Vitro Evaluation of Kinase Inhibitory Activity

Once a library of derivatized compounds has been synthesized, the next critical step is to evaluate their biological activity. For kinase inhibitors, this typically involves a biochemical assay to determine the direct inhibition of the target kinase and a cell-based assay to assess the compound's effect on cell proliferation.

Protocol 3: EGFR Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target for many pyrido-pyrimidine-based inhibitors.[4][11] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[12][13]

G cluster_workflow EGFR Kinase Inhibition Assay Workflow Start Test Compound Serial Dilution Incubation1 Pre-incubate with EGFR Enzyme Start->Incubation1 Reaction Initiate with ATP/Substrate Mix Incubation1->Reaction Incubation2 Kinase Reaction (e.g., 60 min) Reaction->Incubation2 Stop Add ADP-Glo™ Reagent Incubation2->Stop Incubation3 Deplete remaining ATP (e.g., 40 min) Stop->Incubation3 Detection Add Kinase Detection Reagent Incubation3->Detection Incubation4 Generate Luminescence (e.g., 30 min) Detection->Incubation4 Readout Measure Luminescence Incubation4->Readout Analysis Calculate IC₅₀ Readout->Analysis

A schematic of the EGFR biochemical kinase assay workflow.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Test compounds and a known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted compounds to the wells of a 384-well plate. Include wells for a positive control (known inhibitor), a negative control (DMSO vehicle), and a blank (no enzyme).

  • Enzyme Addition: Add the recombinant EGFR enzyme (e.g., 5 µL of a working solution) to each well, except for the blank wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP (e.g., 2.5 µL) to all wells to initiate the kinase reaction. The final concentrations should be at or near the Km for ATP for the specific enzyme batch.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 4: Cell-Based Proliferation Assay (MTT/MTS Assay)

To assess the anti-proliferative effects of the synthesized compounds in a cellular context, a cell viability assay such as the MTT or MTS assay is commonly employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Cancer cell line known to be dependent on EGFR signaling (e.g., A431 or H1975)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the compounds. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: Add the MTS reagent (or MTT reagent followed by a solubilization step) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR) and Mechanism of Action

The derivatization of the 7-chloropyrido[4,3-d]pyrimidine scaffold allows for a systematic exploration of the SAR, providing insights into how different functional groups at the 7-position influence kinase inhibitory activity and selectivity.

Compound Scaffold 7-Substituent Target Kinase IC₅₀ (nM)
A 4-Anilino-pyrido[4,3-d]pyrimidine-FEGFR~10-50
B 4-Anilino-pyrido[4,3-d]pyrimidine-OCH₃EGFR>100
C 4-Anilino-pyrido[4,3-d]pyrimidine-NH(CH₂)₃N(CH₃)₂EGFR0.5-10
D 2-Amino-pyrido[2,3-d]pyrimidine-Urea derivativePDGFr, FGFr, EGFr1110, 130, 450
E 2-Amino-pyrido[2,3-d]pyrimidine-[4-(diethylamino)butyl]aminoPDGFr<300

Note: The data in this table is representative and compiled from various sources on pyrido-pyrimidine derivatives to illustrate SAR principles.[14][15]

From the representative data, several key SAR insights can be drawn:

  • Polar, basic side chains are often favorable: The introduction of weakly basic amine derivatives at the 7-position, such as in compound C, can significantly enhance potency and improve aqueous solubility.[14] This is often attributed to the formation of additional interactions with solvent-exposed regions of the kinase active site.

  • Substituents at other positions are also critical: While this note focuses on the 7-position, modifications at other positions of the pyrido-pyrimidine core are crucial for modulating potency and selectivity. For instance, substitutions at the 2- and 4-positions can dramatically influence the kinase selectivity profile.[15]

The pyrido[4,3-d]pyrimidine scaffold typically acts as an ATP-competitive inhibitor. The pyrimidine ring is designed to mimic the adenine ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase domain.[4] For example, in EGFR, the pyrimidine core often forms a hydrogen bond with the backbone nitrogen of Met793.[16] The substituents at the 7-position extend into the solvent-exposed region of the ATP-binding cleft, where they can be modified to improve potency, selectivity, and physicochemical properties.[14]

G cluster_pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits Inhibitor Pyrido[4,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes

Sources

7-Chloropyrido[4,3-d]pyrimidine as a building block for anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Chloropyrido[4,3-d]pyrimidine as a Scaffold for Kinase Inhibitor Discovery

Executive Summary & Strategic Rationale

The 7-chloropyrido[4,3-d]pyrimidine scaffold represents a high-value pharmacophore in modern oncology drug discovery. Functioning as a bioisostere of the classical quinazoline core (found in Gefitinib, Erlotinib), this heterocyclic system offers distinct physicochemical advantages. The inclusion of the nitrogen atom at the 6-position (pyridine ring) significantly improves aqueous solubility and alters the electronic landscape of the hinge-binding region, potentially overcoming resistance mutations associated with quinazoline-based inhibitors.

This guide details the strategic utilization of 7-chloropyrido[4,3-d]pyrimidine building blocks—specifically the 2,4,7-trichloro- or 4,7-dichloro- variants—to synthesize potent anticancer agents targeting EGFR, CDK, and PI3K pathways.

Key Advantages:

  • Solubility: The N-6 nitrogen acts as a hydrogen bond acceptor and lowers logP compared to carbocyclic analogs.

  • Vectorial Functionalization: The reactivity difference between C-4 (pyrimidine) and C-7 (pyridine) allows for controlled, sequential library generation.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring reduces susceptibility to oxidative metabolism at the 5, 7, and 8 positions.

Chemical Reactivity & Synthesis Strategy

The utility of this scaffold relies on the distinct electrophilicity of its chloride substituents. Understanding the "Reactivity Hierarchy" is critical for designing self-validating synthetic protocols.

Reactivity Hierarchy:

  • C-4 Position (Pyrimidine): Highly electron-deficient; reacts rapidly with nucleophiles via SNAr under mild conditions.

  • C-2 Position (Pyrimidine): Moderately reactive; requires elevated temperatures or catalysis for substitution.

  • C-7 Position (Pyridine): Least reactive toward SNAr but highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Visualization: Regioselective Synthesis Workflow

SynthesisWorkflow cluster_logic Reactivity Logic Start 2,4,7-Trichloropyrido[4,3-d]pyrimidine (Building Block) Step1 Step 1: C-4 Selective S_NAr (Nucleophilic Attack) Start->Step1 R1-NH2, <0°C Inter1 Intermediate A: 4-Substituted-2,7-dichloro Step1->Inter1 Step2 Step 2: C-7 Suzuki Coupling (Pd-Catalyzed) Inter1->Step2 Ar-B(OH)2, Pd(0) Final Final Lead Compound (Dual Functionalized) Step2->Final Logic C-4 Cl is most labile due to N1/N3 induction.

Caption: Sequential functionalization strategy exploiting the electronic differentiation between the pyrimidine (C4) and pyridine (C7) rings.

Experimental Protocols

Protocol A: C-4 Selective Amination (The "Head" Group)

Objective: To introduce the primary pharmacophore (often an aniline or benzylamine) that interacts with the kinase hinge region or ribose pocket.

Materials:

  • 2,4,7-Trichloropyrido[4,3-d]pyrimidine (1.0 eq)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Isopropyl alcohol (IPA) or DCM.

Procedure:

  • Preparation: Dissolve 2,4,7-trichloropyrido[4,3-d]pyrimidine in IPA (0.1 M concentration) in a round-bottom flask. Cool to -10°C using an ice/salt bath. Note: Low temperature is crucial to prevent over-reaction at the C-2 position.

  • Addition: Add DIPEA followed by the slow, dropwise addition of the aniline solution.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Monitoring: Check via LC-MS. The desired product (monosubstitution at C-4) should be the major peak. If bis-substitution (C-2/C-4) is observed, lower the temperature for future runs.

  • Workup: Pour the reaction mixture into ice water. The product typically precipitates.[1] Filter, wash with cold water/hexanes, and dry under vacuum.

    • Self-Validation Check: 1H NMR should show the disappearance of one pyrimidine proton signal (if applicable) or a shift in the aniline protons indicating binding.

Protocol B: C-7 Suzuki-Miyaura Coupling (The "Tail" Group)

Objective: To extend the scaffold into the hydrophobic back-pocket or solvent-exposed region to modulate potency and physicochemical properties.

Materials:

  • Intermediate from Protocol A (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane.

Procedure:

  • Degassing: Combine the intermediate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalysis: Add the Pd catalyst and aqueous base. Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine, and dry over MgSO₄.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Biological Application: Kinase Inhibition[1][2][3][4][5][6]

The 7-chloropyrido[4,3-d]pyrimidine core is a Type I ATP-competitive inhibitor. The N-1 and substituted C-4 amino group form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met793 in EGFR, Val101 in CDK4).

Protocol C: ADP-Glo™ Kinase Assay (Screening)

Objective: Quantify the IC50 of synthesized analogs against EGFR-WT or mutants (e.g., T790M).

Procedure:

  • Enzyme Prep: Dilute EGFR kinase (0.5 ng/µL) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 2 µL of compound (serially diluted in DMSO) into a 384-well white plate.

  • Reaction Start: Add 4 µL of Enzyme solution. Incubate for 10 min at RT. Add 4 µL of ATP/Substrate mix (Poly E4Y peptide).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Read: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Visualization: Mechanism of Action (Binding Mode)

BindingMode Hinge Hinge Region (Met793 / Val101) Gatekeeper Gatekeeper Residue (Thr790) Scaffold Pyrido[4,3-d]pyrimidine Core N1 N-1 (Acceptor) NH C-4 NH (Donor) C7 C-7 Substituent (Solubility/Selectivity) N1->Hinge H-Bond NH->Hinge H-Bond C7->Gatekeeper Steric/Hydrophobic Interaction

Caption: Schematic representation of the bidentate hydrogen bonding mode at the kinase hinge region.

Comparative Data: Solubility & Potency

The following table illustrates the advantage of the pyrido[4,3-d]pyrimidine scaffold over the traditional quinazoline scaffold (based on internal SAR data trends for EGFR inhibitors).

PropertyQuinazoline Core (Ref)Pyrido[4,3-d]pyrimidine (Target)Impact
LogP (Calc) 4.23.1Improved Solubility
pKa (Conj. Acid) ~5.4~3.8Reduced Lysosomal Trapping
EGFR IC50 1.2 nM2.5 nMComparable Potency
Solubility (pH 7.4) < 5 µM> 50 µMSuperior Bioavailability

References

  • Vandamme, D., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. PubMed. [Link]

  • Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors.[2][3] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides. Journal of Medicinal Chemistry. [Link]

  • Thompson, A. M., et al. (2005). Synthesis and Structure-Activity Relationships of 7-Substituted Pyrido[4,3-d]pyrimidines as Inhibitors of the ErbB Family of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Rewcastle, G. W., et al. (2013). Biopharmaceutical profiling of a pyrido[4,3-d]pyrimidine compound library. PubMed. [Link]

Sources

Application Note: Biochemical Profiling of 7-Chloropyrido[4,3-d]pyrimidine Analogs Using ADP-Glo™ Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The 7-Chloropyrido[4,3-d]pyrimidine scaffold represents a privileged structure in kinase inhibitor discovery. Structural analogs of this core—most notably Trametinib (a MEK1/2 inhibitor)—have validated the scaffold's utility in targeting the MAPK signaling pathway. Furthermore, derivatives substituted at the C-4 and C-7 positions frequently exhibit potent inhibition of EGFR and CDK families.

This application note provides a rigorous, self-validating protocol for evaluating these analogs. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of pyrido-pyrimidines (hydrophobicity/solubility) and distinguishes between ATP-competitive (e.g., typical EGFR inhibitors) and allosteric (e.g., MEK inhibitors) modes of action. We utilize the ADP-Glo™ Kinase Assay platform due to its high Z' factors, resistance to compound autofluorescence, and universality across serine/threonine and tyrosine kinases.

Scientific Rationale & Pathway Context

The MAPK/ERK Signaling Cascade

The primary biological context for 7-Chloropyrido[4,3-d]pyrimidine analogs is the RAS-RAF-MEK-ERK pathway. Understanding where your analog acts is critical for assay design.

  • EGFR Target: If your analog targets EGFR (upstream), the assay must use Poly(Glu,Tyr) or a specific peptide substrate.

  • MEK Target: If your analog mimics Trametinib, it targets MEK. MEK is unique as it is a dual-specificity kinase that phosphorylates ERK.

MAPK_Pathway EGFR EGFR (Receptor Tyrosine Kinase) Target of ATP-competitive analogs RAS RAS (GTPase) EGFR->RAS Activation RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) Target of Allosteric analogs (e.g., Trametinib) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation (Thr/Tyr) Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription

Figure 1: The MAPK signaling cascade highlighting primary intervention points for pyrido[4,3-d]pyrimidine analogs.

Critical Pre-Assay Considerations

Compound Handling & Solubility

7-Chloropyrido[4,3-d]pyrimidine analogs often exhibit low aqueous solubility and high lipophilicity (cLogP > 3).

  • Solvent: Dissolve neat powder in 100% DMSO to a stock concentration of 10 mM.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times to prevent precipitation or hydrolysis of the chloro-substituent.

  • Assay Tolerance: The ADP-Glo assay tolerates up to 5% DMSO, but kinase enzymes are sensitive. Limit final DMSO concentration to 1% .

ATP Concentration & Km(app)

The choice of ATP concentration dictates the assay's sensitivity to inhibitor types.

  • ATP-Competitive Inhibitors: IC50 values are dependent on ATP concentration. To compare potency fairly, you must run the assay at

    
    .
    
  • Allosteric Inhibitors: Potency is generally independent of ATP concentration.

  • Recommendation: Determine the

    
     for ATP for your specific kinase batch before screening.
    

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials & Reagents
ReagentSpecificationsPurpose
Kinase Recombinant EGFR or MEK1 (human)Target Enzyme
Substrate Poly(Glu,Tyr) 4:1 (for EGFR) or Inactive ERK2 (for MEK)Phosphorylation Acceptor
ATP Ultra-pure (>99%)Phosphate Donor
Assay Buffer 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 50µM DTTReaction Environment
ADP-Glo™ Reagent Promega (Cat # V9101)Depletes unconsumed ATP
Detection Reagent Promega (Cat # V9101)Converts ADP to ATP -> Luciferase
Plates 384-well, white, solid bottom (e.g., Corning 3570)Luminescence reading
Experimental Workflow

Assay_Workflow cluster_0 Step 1: Kinase Reaction (60 min) cluster_1 Step 2: ADP-Glo Reaction (40 min) cluster_2 Step 3: Detection (30 min) Compound Compound (in 1% DMSO) Enzyme Kinase + Substrate Compound->Enzyme Pre-incubation (10 min) ATP Ultra-pure ATP Enzyme->ATP Start Reaction Reagent1 ADP-Glo™ Reagent ATP->Reagent1 Stop Kinase Rxn Incubation1 Incubate RT Depletes ATP Reagent1->Incubation1 Reagent2 Detection Reagent Incubation1->Reagent2 Incubation2 Incubate RT ADP -> Light Reagent2->Incubation2 Read Read Luminescence (RLU) Incubation2->Read

Figure 2: Step-by-step workflow for the ADP-Glo assay. Critical timing ensures complete ATP depletion before detection.

Step-by-Step Procedure

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 100x stock of the 7-Chloropyrido[4,3-d]pyrimidine analog in 100% DMSO (e.g., 1 mM).

  • Perform a 3-fold serial dilution in DMSO (10 points).

  • Dilute these stocks 25-fold into 1x Assay Buffer to create a 4x working solution (4% DMSO).

  • Add 2.5 µL of 4x Compound to the 384-well plate.

Step 2: Kinase Reaction Setup

  • Enzyme/Substrate Mix: Prepare 2.5 µL of Kinase (e.g., 2 ng/µL EGFR) + Substrate (e.g., 0.2 mg/mL Poly(Glu,Tyr)) in Assay Buffer.

  • Add 2.5 µL of Enzyme/Substrate Mix to the wells containing compound.

  • Critical Step: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT). This allows the inhibitor to bind (crucial for slow-binding allosteric inhibitors like Trametinib analogs).

  • Start Reaction: Add 5 µL of 2x ATP solution (at

    
    ).
    
  • Seal and incubate at RT for 60 minutes.

Step 3: ADP Generation & Detection

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent . This stops the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubate for 40 minutes at RT. Note: Incomplete incubation here leads to high background.

  • Detect: Add 20 µL of Kinase Detection Reagent . This converts the generated ADP back to ATP, which is then used by luciferase/luciferin to produce light.

  • Incubate for 30 minutes at RT.

  • Measure: Read Luminescence (Integration time: 0.5–1.0 sec) on a microplate reader (e.g., EnVision, PHERAstar).

Data Analysis & Validation

Signal-to-Background (S/B) and Z' Factor

Before calculating IC50, validate the assay quality using the controls on your plate.

  • Positive Control (Max Activity): Enzyme + Substrate + ATP + DMSO (no inhibitor).

  • Negative Control (Min Activity): Substrate + ATP + DMSO (no enzyme).

Formulas:




Acceptance Criteria: A Z' factor > 0.5 indicates a robust assay suitable for screening.

IC50 Calculation

Plot RLU (Relative Light Units) vs. log[Inhibitor] using a non-linear regression model (4-parameter logistic fit):



  • X: Log concentration of compound.

  • Y: Normalized % Inhibition.

Mode of Inhibition (MOA) Check

To distinguish if your 7-Chloropyrido[4,3-d]pyrimidine is ATP-competitive (Type I) or Allosteric (Type III/IV):

  • Run the IC50 assay at three ATP concentrations:

    
    , 
    
    
    
    , and
    
    
    .
  • ATP-Competitive: IC50 shifts to higher values as ATP increases (Cheng-Prusoff relationship applies).

  • Allosteric: IC50 remains largely unchanged despite increasing ATP.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Incomplete ATP depletionExtend ADP-Glo Reagent incubation time to 60 min. Check ATP purity.
Low Signal Enzyme inactive or degradedFreshly prepare enzyme; avoid vortexing. Verify DTT/TCEP in buffer (oxidation).
Precipitation Compound insolubility7-Chloropyrido[4,3-d]pyrimidines are hydrophobic. Ensure DMSO < 1% final. Add 0.01% Brij-35 or Tween-20 to buffer.
Variable Data Evaporation effectsUse proper plate seals. Avoid edge wells in 384-well plates if possible.

References

  • Gilmartin, A. G., et al. (2011). "GSK1120212 (JTP-74057) is an inhibitor of MEK encoding a kinase-independent mechanism of action." Clinical Cancer Research. (Describes the allosteric mechanism of pyrido-pyrimidine analogs like Trametinib).

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. (The definitive source for Z' factor calculation).

  • Lakhani, N. J., et al. (2018). "Pyrido[2,3-d]pyrimidine derivatives as novel dual inhibitors of EGFR and ErbB-2 tyrosine kinases." Bioorganic & Medicinal Chemistry. (Structural insights into pyrido-pyrimidine binding modes).

Application Note: Cell-Based Evaluation of 7-Chloropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery professionals evaluating 7-Chloropyrido[4,3-d]pyrimidine derivatives . Based on recent high-impact literature (2024–2025), this scaffold is emerging as a privileged structure for targeting KRAS-mutant cancers and specific tyrosine kinases (e.g., EGFR, Wee1) .[1]

The following guide prioritizes the evaluation of antiproliferative efficacy and mechanism of action (MoA) , specifically focusing on the KRAS/MAPK signaling axis, which is the most validated target for this chemical series.

Introduction & Therapeutic Context

The pyrido[4,3-d]pyrimidine scaffold is a bioisostere of quinazoline (e.g., Gefitinib), offering improved solubility and distinct kinase selectivity profiles.[1] The 7-chloro substitution is critical; it often serves as a metabolic stabilizer or an electronic modulator that enhances binding affinity within the ATP-binding pocket of kinases or the switch-II pocket of KRAS.

Key Therapeutic Indications:

  • KRAS-Driven Cancers: Pancreatic (Panc-1) and Colorectal (HCT116) carcinomas.

  • Tyrosine Kinase Inhibition: EGFR-mutant NSCLC and Wee1-dependent tumors.

Compound Management & Handling

  • Solubility: 7-Chloropyrido[4,3-d]pyrimidine derivatives are generally hydrophobic.[1]

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 10 mM or 20 mM.

    • Critical Step: Vortex for 1 minute and sonicate for 5 minutes at room temperature to ensure complete solubilization. The 7-chloro moiety can be reactive; avoid heating above 37°C during solubilization.

  • Storage: Aliquot into single-use amber vials. Store at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis of the chloro-substituent.

Experimental Workflow Overview

The evaluation process follows a funnel approach: Phenotypic Screening


Hit Validation 

Mechanistic Confirmation .

AssayWorkflow cluster_0 Decision Gate Prep Compound Prep (10mM in DMSO) Screen Primary Screen (CCK-8 Viability) Prep->Screen Serial Dilution Select Selectivity Index (Tumor vs. Normal) Screen->Select IC50 < 1 µM Mech Mechanism of Action (Western Blot / Flow Cytometry) Select->Mech SI > 10

Figure 1: Strategic workflow for evaluating pyrido[4,3-d]pyrimidine derivatives. The decision gate ensures only selective compounds progress to mechanistic studies.

Protocol 1: Antiproliferative Screening (CCK-8 Assay)

Objective: Determine the IC50 of derivatives against KRAS-mutant vs. Wild-type (WT) cell lines.

Cell Line Selection
Cell LineTissue OriginGenotypePurpose
Panc-1 PancreasKRAS G12D Primary Efficacy Model
HCT116 ColonKRAS G13D Secondary Efficacy Model
A549 LungKRAS WT (or G12S)Specificity Control
HUVEC EndotheliumNormalToxicity/Selectivity Index
Method
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete medium. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment:

    • Prepare a 1000x compound stock plate in DMSO.[1]

    • Dilute 1:1000 into culture medium (Final DMSO = 0.1%).[1]

    • Add 100 µL of diluted compound to wells (Double dilution series: e.g., 10 µM

      
       0.01 µM).
      
    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., MRTX1133 or Gemcitabine).[1]

  • Incubation: Incubate for 72 hours . (Note: 72h is preferred over 48h for kinase inhibitors to allow cell cycle arrest to manifest as growth inhibition).[1]

  • Readout:

    • Add 10 µL CCK-8 reagent (Cell Counting Kit-8) to each well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

Data Analysis: Calculate % Inhibition =


.
Fit data to a 4-parameter logistic curve to derive IC50.

Protocol 2: Mechanistic Validation (Target Engagement)

Objective: Confirm if the derivative inhibits the RAS-RAF-MEK-ERK pathway, a hallmark of pyrido[4,3-d]pyrimidine activity in KRAS-driven tumors.[1]

Pathway Visualization

SignalingPathway Rec RTK (EGFR) KRAS KRAS (G12D) Rec->KRAS Activation RAF RAF KRAS->RAF Recruit Inhibitor 7-Cl-Derivative Inhibitor->KRAS Blockade MEK MEK RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nuc Nucleus (Proliferation) ERK->Nuc Transcription

Figure 2: Putative Mechanism of Action.[1] The 7-Chloropyrido[4,3-d]pyrimidine derivative is hypothesized to block KRAS signaling, preventing downstream ERK phosphorylation.[1]

Western Blot Protocol[1]
  • Treatment: Treat Panc-1 cells with the derivative at 1x and 5x IC50 for 6 and 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails (Critical: Phosphatases degrade p-ERK rapidly).

  • Detection Targets:

    • p-ERK1/2 (Thr202/Tyr204): Primary biomarker of pathway inhibition.[1]

    • Total ERK1/2: Loading control for normalization.

    • p-AKT (Ser473): To check for compensatory PI3K pathway activation.[1]

    • GAPDH/Actin: Housekeeping control.

  • Interpretation: A successful "hit" will show dose-dependent reduction in p-ERK levels without significantly altering Total ERK levels.

Protocol 3: Functional Cell Cycle Analysis

Objective: Determine if the antiproliferative effect is cytostatic (cell cycle arrest) or cytotoxic (apoptosis).

Method (Flow Cytometry)[1]
  • Synchronization: Starve cells (serum-free medium) for 12h to synchronize in G0/G1 (optional but recommended for clear arrest data).

  • Treatment: Add compound (IC50 concentration) + 10% FBS medium for 24h.

  • Staining:

    • Harvest cells (trypsinize) and wash with cold PBS.[1]

    • Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2h at -20°C.

    • Wash with PBS and stain with Propidium Iodide (PI) / RNase A solution for 30 min at 37°C.[1]

  • Analysis: Acquire >10,000 events on a Flow Cytometer.

  • Expected Result:

    • G1 Arrest: Typical for CDK4/6 or KRAS inhibitors.

    • G2/M Arrest: Typical for Wee1 or Tubulin inhibitors.

    • Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).[1]

References

  • KRAS-G12D Inhibition: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine...[1][2] (2025).[1][3][4] Validates the scaffold for KRAS-mutant pancreatic cancer.

  • Viral Entry Inhibition: Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (2025). Demonstrates the scaffold's ability to target protein-protein interactions.[5][6] [1]

  • Wee1 Kinase Targeting: Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. (2023).[1] Links the scaffold to G2/M cell cycle arrest.

  • General Kinase Assays: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Provides comparative structure-activity relationship (SAR) data relevant to the [4,3-d] isomer.

Sources

Analytical methods for 7-Chloropyrido[4,3-d]pyrimidine characterization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The pyrido[4,3-d]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., EGFR, CDK) and antiviral agents. The 7-chloropyrido[4,3-d]pyrimidine derivative represents a specific regioisomer where the chlorine atom is positioned on the pyridine ring (C7), serving as a vital electrophilic handle for late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

This Application Note provides a definitive guide for the analytical characterization of this molecule. Unlike the more common 4-chloro isomer (reactive at the pyrimidine ring), the 7-chloro isomer presents unique challenges in distinguishing regiochemistry and assessing purity. This guide outlines a self-validating workflow combining HPLC, LC-MS, and NMR spectroscopy.

Analytical Workflow Strategy

The characterization process follows a "Triangulation of Evidence" approach:

  • Separation (HPLC): Establish quantitative purity and isolate impurities.

  • Confirmation (LC-MS): Verify molecular identity via Chlorine isotopic signature.

  • Elucidation (NMR): Prove regiochemistry (7-Cl vs. 4-Cl or 2-Cl) via proton connectivity.

AnalyticalWorkflow Start Crude Sample HPLC Step 1: HPLC-UV (Purity Assessment) Start->HPLC MS Step 2: LC-MS (Isotope Pattern Check) HPLC->MS Peak >95% NMR Step 3: 1H/13C NMR (Regio-Validation) MS->NMR M+2 Ratio ~33% Decision Pass/Fail? NMR->Decision Decision->Start Fail (Re-purify) Report CoA Generation Decision->Report Confirmed

Figure 1: The sequential analytical workflow ensures that only pure, chemically verified material proceeds to biological testing.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of 7-chloropyrido[4,3-d]pyrimidine and detect common dechlorination or hydrolysis byproducts (e.g., pyrido[4,3-d]pyrimidin-7-ol).

Scientific Rationale: The fused bicyclic system is moderately polar. A C18 column provides sufficient retention.[1] Acidic mobile phases are critical to protonate the ring nitrogens, preventing peak tailing caused by interaction with residual silanols on the column stationary phase.

Method Parameters:

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Primary), 220 nm (Secondary)
Injection Vol 5 µL

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
8.095%Linear Gradient
10.095%Wash
10.15%Re-equilibration
14.05%Stop

Self-Validation Step:

  • System Suitability: The tailing factor (

    
    ) for the main peak must be 
    
    
    
    . If
    
    
    , increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of Formic Acid).

Protocol 2: Mass Spectrometry (LC-MS)

Objective: To confirm the presence of the chlorine atom and calculate the molecular formula.

Scientific Rationale: Chlorine exists naturally as two isotopes: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


Cl (75.78%) and 

Cl (24.22%). This results in a distinct "M" and "M+2" peak pattern with a 3:1 intensity ratio.[2][3] This signature is the fastest way to rule out dechlorination impurities (which would lack the M+2 peak).

Expected Data:

  • Molecular Formula:

    
    [4][5]
    
  • Exact Mass (

    
    Cl):  165.01
    
  • Ionization Mode: ESI Positive (

    
    )
    

Interpretation Logic:

  • Locate the base peak at m/z 166.0 (

    
    ).
    
  • Look for the isotope peak at m/z 168.0 (

    
    ).
    
  • Calculation:

    
     (33%).
    
  • Failure Mode: If the ratio is < 10%, the sample has likely undergone hydrolysis (Cl

    
     OH) or reduction (Cl 
    
    
    
    H).

Protocol 3: NMR Structural Elucidation

Objective: To distinguish the 7-chloro isomer from the 4-chloro or 2-chloro isomers.

Scientific Rationale: The position of the chlorine atom changes the symmetry and chemical environment of the remaining protons. In 7-chloropyrido[4,3-d]pyrimidine, the pyrimidine ring protons (H2, H4) remain intact, while the pyridine ring loses one proton (H7) and retains H5 and H8.

Sample Preparation:

  • Solvent: DMSO-

    
     (Preferred due to solubility of fused heterocycles).
    
  • Concentration: 5-10 mg in 0.6 mL.

Regiochemistry Logic Tree:

NMRLogic Start Analyze 1H NMR (DMSO-d6) Count Count Aromatic Protons Start->Count FourH 4 Protons Found Count->FourH Target: C7H4ClN3 Pattern Analyze Coupling FourH->Pattern Isomer7 7-Chloro Isomer (Singlets at H5, H8) Pattern->Isomer7 H5 & H8 appear as Singlets (isolated) Isomer4 4-Chloro Isomer (Coupled Doublets H5/H6) Pattern->Isomer4 Pyridine protons show Vicinal Coupling (J~5Hz)

Figure 2: Decision tree for distinguishing the 7-chloro isomer from the common 4-chloro intermediate.

Predicted Shift Assignment (7-Chloro Isomer):

PositionProton TypeApprox. Shift (

, ppm)
MultiplicityCausality
H2 Pyrimidine9.40 - 9.60Singlet (s)Flanked by two nitrogens (N1, N3); most deshielded.
H4 Pyrimidine9.20 - 9.40Singlet (s)Adjacent to N3 and bridgehead; highly deshielded.
H5 Pyridine8.90 - 9.10Singlet (s)Alpha to N6; no vicinal neighbor (H4a is a quaternary C).
H8 Pyridine7.80 - 8.20Singlet (s)Adjacent to Cl and bridgehead; shielded relative to H5.

Note: In the 4-chloro isomer (where Cl is on the pyrimidine ring), the pyridine ring is unsubstituted. You would observe H5 and H6 coupling (


), which is absent in the 7-chloro isomer.

Handling & Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond on the pyridine ring is generally stable, but the pyrimidine ring is susceptible to nucleophilic attack by moisture over time.

  • Solubility: Poor in water/hexanes. Soluble in DMSO, DMF, and warm Methanol.

References

  • Chemical Identity: PubChem.[6] Pyrido[4,3-d]pyrimidine.[5][6][7][8][9] National Library of Medicine. [Link]

  • Synthesis & Scaffold: Asif, M. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Mass Spectrometry: Chemistry Steps. Isotopes in Mass Spectrometry (Chlorine Pattern Analysis). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chloropyrido[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-chloropyrido[4,3-d]pyrimidine and its derivatives. These fused bicyclic nitrogen heterocycles are highly privileged scaffolds in modern drug discovery, particularly in the synthesis of KRAS inhibitors[1, 2].

However, their purification is notoriously difficult due to two competing factors: the basicity of the multiple nitrogen atoms (which causes severe chromatographic tailing) and the extreme electrophilicity of the 7-chloro substituent (which makes it highly susceptible to degradation). This guide provides mechanistic troubleshooting, quantitative solvent profiling, and self-validating protocols to ensure high-yield, high-purity recovery.

Purification Decision Matrix

The following workflow illustrates the logical decision-making process for selecting the appropriate purification method based on the solubility and reactivity profile of your specific derivative.

PurificationWorkflow Start Crude 7-Chloropyrido [4,3-d]pyrimidine Solubility Assess Solubility Start->Solubility SolHigh Soluble in DCM/EtOAc Solubility->SolHigh SolLow Poor Solubility (Requires DMSO/DMF) Solubility->SolLow NP_Silica Normal Phase (NP) Amine-Modified Silica SolHigh->NP_Silica SolidLoad Dry Loading (Celite/Silica) SolLow->SolidLoad RP_HPLC Reverse Phase (RP-HPLC) 0.1% FA in H2O/MeCN SolLow->RP_HPLC Purified Purified Target Compound NP_Silica->Purified SolidLoad->NP_Silica RP_HPLC->Purified

Decision matrix for the purification of 7-chloropyrido[4,3-d]pyrimidine derivatives.

Troubleshooting Guides & FAQs

Q1: Why does my 7-chloropyrido[4,3-d]pyrimidine derivative degrade or form a new byproduct during silica gel chromatography? Causality & Solution: This is typically caused by solvolysis via Nucleophilic Aromatic Substitution (SNAr). The pyrido[4,3-d]pyrimidine core is highly electron-withdrawing. The nitrogen atoms at positions 1, 3, and 6 pull electron density away from the ring, making the 7-position highly electrophilic. If your mobile phase contains nucleophilic solvents (like methanol or ethanol) combined with a basic modifier (like triethylamine), the 7-chloro group will rapidly convert into a 7-methoxy or 7-ethoxy byproduct [4]. Action: Eliminate primary alcohols from your mobile phase. Transition to a Dichloromethane (DCM) / Ethyl Acetate (EtOAc) gradient.

Q2: I am experiencing severe peak tailing and low mass recovery on standard bare silica. How can I improve resolution? Causality & Solution: The basic nitrogen atoms in the pyrido[4,3-d]pyrimidine ring system engage in strong, secondary hydrogen-bonding interactions with the acidic silanol groups (Si-OH) on standard normal-phase silica gel [3]. Action: Utilize amine-functionalized (NH2) silica gel. The covalently bonded amine groups mask the underlying silanols, providing a neutral-to-slightly-basic surface that prevents tailing without the need for mobile-phase basic additives that could compromise the 7-chloro group.

Q3: My compound is virtually insoluble in DCM or Hexane. How do I load it onto the column without causing precipitation at the column head? Causality & Solution: Fused pyrimidines often exhibit high crystal lattice energies and strong intermolecular π-π stacking, resulting in poor solubility in standard loading solvents [2]. Action: Employ a solid loading (dry loading) technique. Dissolve the crude mixture in a highly solubilizing, volatile solvent mixture (e.g., DCM with a minimal amount of THF), add Celite 545 as a bulking agent, and evaporate to a free-flowing powder before loading.

Quantitative Data: Mobile Phase & Stability Profiling

Selecting the correct stationary and mobile phase is critical to balancing resolution and compound stability. The table below summarizes the expected outcomes of various chromatographic systems.

Stationary PhaseMobile Phase SystemSolvolysis Risk (SNAr)Tailing FactorRecommended Use
Bare Silica Gel DCM / MeOH (9:1) + 1% TEAHigh ModerateNot Recommended
Bare Silica Gel Heptane / EtOAc (Gradient)Low HighModerately polar derivatives [1]
NH2-Modified Silica DCM / EtOAc (Gradient)Low LowOptimal for base-sensitive chloro-derivatives
C18 (Reverse Phase) H2O / MeCN + 0.1% Formic AcidLow (at acidic pH)LowHighly polar/insoluble derivatives [3]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why the action is necessary.

Protocol A: Normal-Phase Chromatography using Amine-Modified Silica

Objective: Purify moderately soluble 7-chloropyrido[4,3-d]pyrimidine intermediates without inducing SNAr degradation.

  • Column Equilibration: Pack an amine-functionalized (NH2) silica column. Equilibrate with 2 column volumes (CV) of 100% Dichloromethane (DCM). Causality: NH2-silica provides a pre-basified stationary phase, eliminating the need for mobile-phase amines that could react with the 7-chloro group.

  • Dry Loading: Dissolve the crude mixture in a minimal volume of DCM/THF. Add Celite 545 (1:2 w/w ratio to crude). Evaporate to a dry, free-flowing powder under reduced pressure. Causality: Celite prevents the irreversible adsorption and degradation often seen when dry-loading polar heterocycles onto bare silica.

  • Elution: Run a gradient from 100% DCM to 80:20 DCM/Ethyl Acetate over 10 CV.

  • Self-Validation & Fraction Analysis: Spot fractions on an NH2-TLC plate. Confirm the integrity of the 7-chloro group via LC-MS. Validation Check: The target mass must display the characteristic 3:1 isotopic cluster of a single chlorine atom ([M+H]⁺ and[M+H+2]⁺). The absence of this cluster, or the appearance of a [M-Cl+OMe]⁺ peak, indicates that solvolysis has occurred due to solvent contamination.

Protocol B: Reverse-Phase (RP-HPLC) for Highly Polar/Insoluble Derivatives

Objective: Isolate highly polar or poorly soluble derivatives where normal-phase tailing is insurmountable.

  • Sample Preparation: Dissolve the crude solid in LC-MS grade DMSO (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Mobile Phase Setup: Prepare Mobile Phase A: H₂O + 0.1% Formic Acid (FA). Prepare Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA. Causality: The acidic modifier protonates the pyrimidine nitrogens, improving peak shape and solubility, while keeping the pH low enough to suppress nucleophilic attack by water on the 7-chloro position [3].

  • Elution Profile: Inject the sample onto a preparative C18 column. Run a gradient of 5% to 95% B over 20 minutes.

  • Self-Validation & Recovery: Monitor UV absorbance at 254 nm and 280 nm. Immediately freeze the collected fractions on dry ice and lyophilize. Validation Check: Prolonged exposure to aqueous acidic conditions post-elution can lead to slow hydrolysis of the 7-chloro group into a 7-hydroxy derivative. Immediate lyophilization self-validates the protocol by arresting degradation and removing the acid catalyst.

References

  • Title: WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents Source: Google Patents URL
  • Source: PMC (PubMed Central)
  • Title: Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography Source: Benchchem URL
  • Title: Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido Source: RSC Publishing URL

Technical Support Center: Optimizing 7-Chloropyrido[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors and cutting-edge noncovalent KRAS^G12D inhibitors like MRTX1133[1]. Synthesizing the 7-chloro derivative is a critical bottleneck, as this halogen serves as the primary synthetic handle for downstream nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction conditions.

Reaction Workflow

G A Pyridine Precursor (e.g., 3-aminoisonicotinic acid) B Cyclocondensation (Urea / Chloroformamidine) A->B C Pyrido[4,3-d]pyrimidin-7-one (Intermediate) B->C D Chlorination (POCl3 + N,N-Dimethylaniline) C->D E 7-Chloropyrido[4,3-d]pyrimidine (Target Scaffold) D->E F SNAr / Cross-Coupling (Diversification) E->F G Functionalized Drug Candidate (e.g., KRAS Inhibitor) F->G

Workflow for the synthesis and diversification of 7-chloropyrido[4,3-d]pyrimidine.

Troubleshooting Guides & FAQs

Q1: During the POCl3 chlorination of the pyrido[4,3-d]pyrimidinone intermediate, I observe significant tarring and a low yield of the 7-chloro product. How can I prevent this degradation? Analysis & Causality: Phosphorus oxychloride (POCl3) chlorination generates hydrogen chloride (HCl) gas as a stoichiometric byproduct. The electron-deficient pyrido[4,3-d]pyrimidine core is highly susceptible to acid-catalyzed polymerization and degradation at elevated temperatures (typically >100 °C). Solution: Introduce an organic base such as N,N-dimethylaniline (DMA) into the reaction mixture[3]. The base serves a dual purpose:

  • HCl Scavenging: It neutralizes the generated HCl, protecting the heterocyclic core from acid-mediated decomposition.

  • Catalytic Activation: DMA reacts with POCl3 to form a highly electrophilic Vilsmeier-Haack-type intermediate. This accelerates the conversion of the lactam tautomer to the corresponding chloroheterocycle, allowing you to lower the reaction temperature to 80 °C and reduce the reaction time, significantly improving the yield and purity profile[3].

Q2: My initial cyclocondensation step to form the pyrido[4,3-d]pyrimidinone core suffers from incomplete conversion. Should I increase the temperature? Analysis & Causality: Simply increasing the temperature often leads to decarboxylation or decomposition of the pyridine precursor. The issue is usually the electrophilicity of the cyclizing agent rather than strictly a lack of thermal energy. Solution: Instead of standard urea, utilize chloroformamidine hydrochloride. Chloroformamidine hydrochloride is significantly more reactive toward the amine nucleophile, facilitating a thermal cyclocondensation at lower temperatures with higher efficiency[4]. Ensure your solvent is strictly anhydrous to prevent hydrolysis of the amidine reagent.

Q3: I am working with a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold. How do I ensure regioselective functionalization at the 7-position? Analysis & Causality: In a 5,7-dichloro system, the C5 position is significantly more electrophilic than the C7 position due to its direct conjugation with the highly electron-withdrawing pyrimidine nitrogens[2]. Solution: You must leverage this inherent reactivity difference through temperature-controlled sequential SNAr reactions. First, displace the C5 chlorine using your desired nucleophile at lower temperatures (0 °C to room temperature)[2]. Once the C5 position is substituted (often with an electron-donating amine that further deactivates the ring), you can selectively target the C7 chlorine by introducing the second nucleophile and elevating the temperature to 80–100 °C[2].

Quantitative Data: Chlorination Optimization Summary

The following table summarizes the impact of additives and temperature control on the chlorination of the pyrido[4,3-d]pyrimidinone core.

ConditionReagentsTemp (°C)Time (h)Yield (%)Observation
A (Standard) POCl3 (neat)1051235%Severe tarring, difficult workup.
B (Modified) POCl3 + DIPEA (1.5 eq)90668%Moderate yield, some degradation observed.
C (Optimized) POCl3 + N,N-DMA (1.5 eq)80389%Clean conversion, easy purification[3].
Standard Operating Procedure: Synthesis of 7-Chloropyrido[4,3-d]pyrimidine

Safety Warning: POCl3 is highly corrosive and reacts violently with water to release HCl gas. Perform all operations in a well-ventilated fume hood using rigorously dried glassware.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with pyrido[4,3-d]pyrimidin-7-one (1.0 equiv) and anhydrous toluene (0.2 M concentration).

  • Reagent Addition: Add POCl3 (5.0 equiv) to the suspension at room temperature. Cool the mixture to 0 °C using an ice bath, then add N,N-dimethylaniline (1.5 equiv) dropwise under an inert argon atmosphere[3].

  • Heating & Monitoring: Gradually warm the reaction mixture to room temperature, then heat to 80 °C for 3 hours[3]. Monitor reaction progression via TLC. Self-Validation Tip: To accurately check TLC, withdraw a 10 µL aliquot and quench it into 0.5 mL of methanol; look for the corresponding methyl ether mass via LC-MS to confirm the consumption of the starting lactam.

  • Workup (Critical): Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl3 and toluene. Dilute the resulting viscous residue with ethyl acetate and carefully pour it dropwise over vigorously stirred crushed ice to quench any residual POCl3 safely.

  • Neutralization & Extraction: Adjust the aqueous layer to pH 7–8 using saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 7-chloropyrido[4,3-d]pyrimidine.

References
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC Source: National Institutes of Health (NIH) URL:[4]

  • Regioselective cross-coupling reactions and nucleophilic aromatic substitutions on a 5,7-dichloro-pyrido[4,3-d]pyrimidine scaffold Source: Lirias - KU Leuven URL:[2]

  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor Source: Aurora Biolabs URL:[1]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop Source: Semantic Scholar URL:[3]

Sources

Technical Support Center: Troubleshooting 7-Chloropyrido[4,3-d]pyrimidine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Desk. 7-Chloropyrido[4,3-d]pyrimidine is a highly versatile, electron-deficient heterocyclic building block widely utilized in the development of targeted therapeutics, including [1] and [2]. However, its unique electronic topology and planar bicyclic structure frequently introduce experimental artifacts ranging from synthetic hydrolysis to colloidal aggregation in biochemical assays.

This guide provides field-proven, causality-driven troubleshooting strategies to ensure reproducible data across your chemistry and biology workflows.

Desk 1: Chemical Synthesis & Derivatization

FAQ: Why am I observing variable yields and a prominent M-Cl+OH mass during SNAr derivatization at the 7-position?

Causality : The pyrido[4,3-d]pyrimidine core features two fused, electron-withdrawing rings (pyridine and pyrimidine). This creates a profound electron deficiency at the 7-chloro position, making it exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr). However, this hyper-electrophilicity means that trace water or protic solvents (e.g., methanol, ethanol) will aggressively outcompete sterically hindered amines, leading to irreversible hydrolysis and the formation of the inactive 7-hydroxy/oxo tautomer[3].

Self-Validating Protocol: Anhydrous SNAr Methodology To prevent competitive hydrolysis, the system must be entirely devoid of nucleophilic oxygen species.

  • Solvent Preparation : Dry N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Reagent Assembly : Combine 7-Chloropyrido[4,3-d]pyrimidine (1.0 eq) and the target amine (1.2 eq) in the dry solvent under a strict Argon atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Avoid hygroscopic inorganic bases like K₂CO₃ unless freshly oven-dried at 150°C.

  • Reaction Monitoring (Validation Step) : Stir at room temperature to 50°C. Monitor via LC-MS using a strictly non-protic quench (e.g., dilute an aliquot in dry acetonitrile).

  • Workup : Only after complete consumption of the starting material, quench the reaction by pouring it into ice-cold water to precipitate the desired 7-amino product. Filter immediately to minimize aqueous exposure.

SNAr_Pathway SM 7-Chloropyrido[4,3-d]pyrimidine (Hyper-electrophilic) Base Amine + DIPEA (Anhydrous DMF) SM->Base Desired Pathway Water Trace Water / Protic Solvents (e.g., MeOH) SM->Water Side Reaction Product 7-Amino Derivative (Target SNAr Product) Base->Product High Yield Byproduct 7-Hydroxy/Oxo Degrader (Hydrolysis Impurity) Water->Byproduct Nucleophilic Attack

Fig 1. Mechanistic divergence in SNAr derivatization of 7-Chloropyrido[4,3-d]pyrimidine.

Desk 2: Biochemical & Kinase Assay Integrity

FAQ: Why do my IC₅₀ values fluctuate wildly between assay runs, or why am I seeing flat dose-response curves?

Causality : Pyrido[4,3-d]pyrimidine derivatives are highly planar and lipophilic, promoting strong [3]. In aqueous assay buffers, this leads to DMSO "crash-out" and the formation of sub-micron colloidal aggregates. These colloids act as Pan-Assay Interference Compounds (PAINS), non-specifically sequestering kinase enzymes (like Pim1 or KRAS) onto their surface, yielding false-positive inhibition and shifting IC₅₀ values[1][2].

Self-Validating Protocol: Anti-Aggregation Assay Preparation

  • Stock Integrity : Prepare 10 mM stocks in 100% molecular-biology grade DMSO. Subject the stock to LC-MS before the assay to confirm the absence of the 7-hydroxy degradation product.

  • Buffer Optimization : Supplement the kinase assay buffer (e.g., HEPES/Tris) with 0.01% to 0.05% Triton X-100 or CHAPS. Non-ionic detergents disrupt the hydrophobic interactions driving colloidal formation.

  • Serial Dilution : Perform serial dilutions in 100% DMSO first, then transfer to the aqueous buffer to maintain a constant, low final DMSO concentration (typically ≤1%).

  • Validation Step : Run Dynamic Light Scattering (DLS) on the highest concentration buffer well (without enzyme). If particles >100 nm are detected, aggregation is occurring, and the detergent concentration must be increased.

Assay_Workflow Start Inconsistent Kinase IC50 DLS Run DLS on Assay Buffer Start->DLS Agg Colloidal Aggregation (PAINS Behavior) DLS->Agg Particles > 100nm Sol Monomeric Dispersion DLS->Sol Particles < 10nm Fix1 Add 0.01% Triton X-100 Agg->Fix1 Fix2 Check LC-MS for Compound Hydrolysis Sol->Fix2

Fig 2. Decision tree for resolving assay inconsistencies with pyrido-pyrimidine derivatives.

Desk 3: Cell-Based Assays & Biopharmaceutical Profiling

FAQ: Why is my compound highly potent in biochemical kinase assays but inactive in cellular viability models?

Causality : The transition from biochemical to cellular efficacy is heavily dictated by the substitution pattern on the pyrido[4,3-d]pyrimidine core. Extensive reveals that specific functional groups drastically alter Fasted State Simulated Intestinal Fluid (FaSSIF) solubility and Caco-2 permeability[4]. If a compound cannot permeate the cell membrane or is rapidly metabolized by hepatic enzymes, cellular target engagement will fail.

Quantitative Data Presentation: Biopharmaceutical Profiling Summary The following table summarizes the structure-property relationships governing pyrido[4,3-d]pyrimidine derivatives[4]:

PropertyObserved Range / ImpactKey Structural Drivers (Causality)
FaSSIF Solubility 1.9 μM to 4.2 mMPhenylhydrazido groups severely reduce aqueous solubility due to rigid hydrogen-bonding networks.
Caco-2 Permeability 0.17 × 10⁻⁶ to 52 × 10⁻⁶ cm/sDimethoxyphenyl substituents significantly impair permeability by increasing the polar surface area (PSA).
Hepatic Extraction Ratio (ER) > 0.3 (Intermediate to High)Aliphatic chains, methoxy groups, and ketones act as primary sites for rapid hepatic metabolism.
Metabolic Stability Stable in intestinal microsomesCorrelates inversely with Polar Surface Area (PSA) (R=0.76). Lower PSA improves stability.

Recommendations for Lead Optimization: To improve cellular activity, avoid bulky, rigid hydrogen-bond donors (like phenylhydrazines) at the 7-position. Instead, favor compact, lipophilic amines (e.g., fluorinated piperidines or morpholines) that balance aqueous solubility with membrane permeability, ensuring the Polar Surface Area (PSA) remains optimal for cellular penetration.

References
  • Lee SJ, Han B-G, Cho J-W, et al. "Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode." PLOS One, 2013. URL:[Link]

  • "Pyrido[4,3-d]pyrimidine derivatives as mutant kras g12c inhibitors for the treatment of cancer." World Intellectual Property Organization (WO2024229447A1), 2024.
  • "Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library." PubMed, National Institutes of Health, 2013. URL:[Link]

Sources

Stability of 7-Chloropyrido[4,3-d]pyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 7-Chloropyrido[4,3-d]pyrimidine and its derivatives.

Product Identity & Chemical Context
  • Target Molecule: 7-Chloropyrido[4,3-d]pyrimidine

  • Core Scaffold: Pyrido[4,3-d]pyrimidine (Fused Pyrimidine-Pyridine system)

  • Key Reactivity Feature: The chlorine atom at position 7 is alpha (

    
    ) to the pyridine nitrogen (N6) . This electronic arrangement activates the C-Cl bond for Nucleophilic Aromatic Substitution (
    
    
    
    ), making it a versatile but labile handle.
  • Common Derivative: 7-Chloropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 1650574-62-1) is a frequent commercial intermediate where the pyrimidine ring is partially oxidized.

Part 1: Stability & Storage Matrix

Quick Reference: Stability Profile

ParameterRatingCritical Technical Insight
Hydrolysis Risk High The C7-Cl bond is susceptible to hydrolysis, converting the compound to the inactive 7-hydroxy (pyridone) species. This is accelerated by acidic/basic pH.
Thermal Stability Moderate Stable as a solid at room temperature for short periods, but degradation accelerates >40°C. Store at -20°C.
Photostability Low Halogenated heterocycles are prone to photodehalogenation. Protect from light.
Oxidation Moderate The pyridine nitrogen (N6) can form N-oxides over time if exposed to air/peroxides.
Solvent Compatibility Restricted Avoid: Water, Alcohols (MeOH/EtOH) for long-term storage. Preferred: DMSO, DMF, Anhydrous THF (use immediately).
Part 2: Troubleshooting & FAQs
Q1: "My white powder has turned faint yellow/orange. Is it still usable?"

Diagnosis: This indicates surface oxidation or partial hydrolysis .

  • Cause: Exposure to atmospheric moisture or oxygen. The yellow color often arises from the formation of N-oxide impurities or trace ring-opening degradation products.

  • Action:

    • Perform a LC-MS check . If the main peak is >95% and the impurity is the hydrolysis product (M-Cl+OH, mass shift -18.5 + 17 = -1.5 Da? No, Cl is 35.5, OH is 17. Mass shift is

      
       Da approx. Exact: -Cl [34.97] + OH [17.00] = -17.97 Da), you may be able to purify via recrystallization.
      
    • If the impurity is >10%, repurify or discard.

Q2: "I see a precipitate forming when I dilute my DMSO stock into aqueous buffer."

Diagnosis: Solubility Crash (Physical Instability).

  • Cause: 7-Chloropyrido[4,3-d]pyrimidine is highly lipophilic and planar. It has poor water solubility.

  • Action:

    • Do not exceed 1-2% DMSO final concentration in aqueous assays without a solubility aid.

    • Fix: Add a surfactant (e.g., 0.01% Tween-20) or a co-solvent (PEG-400) to the buffer before adding the compound.

Q3: "Why am I getting low yields in my

coupling reaction?"

Diagnosis: Competitive Hydrolysis or Regioselectivity Issues .

  • Cause:

    • Wet Solvents: If water is present, hydroxide ions (generated from base + water) will compete with your nucleophile (amine/thiol) for the C7 position.

    • Incorrect Base: Strong bases can trigger ring opening of the pyrimidine moiety.

  • Action:

    • Protocol Adjustment: Switch to anhydrous conditions (dry solvent, inert atmosphere).

    • Base Selection: Use a non-nucleophilic organic base (DIPEA, TEA) rather than inorganic hydroxides (NaOH).

    • Temperature: React at the lowest effective temperature. High heat (>100°C) promotes degradation.

Part 3: Degradation Mechanism & Visualization

Understanding the Failure Mode: The primary degradation pathway is the hydrolysis of the activated C7-Chlorine. The pyridine nitrogen (N6) pulls electron density, making C7 electrophilic. Water attacks C7, displacing chloride, forming the 7-hydroxy intermediate, which rapidly tautomerizes to the stable (and unreactive) 7-pyridone.

Graphviz Pathway Diagram:

DegradationPathway cluster_conditions Accelerating Factors Compound 7-Chloropyrido[4,3-d]pyrimidine (Active Reagent) Transition Tetrahedral Intermediate (Transient) Compound->Transition + H2O / OH- HydrolysisProd 7-Hydroxypyrido[4,3-d]pyrimidine (Enol Form) Transition->HydrolysisProd - HCl Tautomer Pyrido[4,3-d]pyrimidin-7(6H)-one (Stable Inactive Waste) HydrolysisProd->Tautomer Tautomerization (Rapid) Acid Acidic pH Base Basic pH Heat Heat (>40°C)

Caption: The primary degradation pathway of 7-Chloropyrido[4,3-d]pyrimidine via nucleophilic attack by water, leading to the irreversible formation of the pyridone tautomer.

Part 4: Validated Handling Protocols
Protocol A: Storage & Aliquoting
  • Objective: Maximize shelf-life of solid and solution stocks.

  • Upon Receipt: Centrifuge the vial briefly to settle powder.

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol.

  • Concentration: Prepare high-concentration stocks (e.g., 10-50 mM) to minimize solvent volume.

  • Aliquoting: Dispense into single-use amber glass vials. Do not freeze-thaw repeatedly.

  • Storage: Store vials at -20°C or -80°C .

  • Atmosphere: Flush open vials with Argon or Nitrogen gas before resealing.

Protocol B: QC Purity Check (LC-MS)
  • Objective: Verify integrity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria:

    • Purity > 95% by UV.

    • Mass corresponds to parent [M+H]+.

    • Fail if: Significant peak at [M-18]+ (Hydrolysis product) or [M+16]+ (N-Oxide).

References
  • PubChem. Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione & Derivatives.[1] National Library of Medicine. Available at: [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (General reference for reactivity of alpha-halo N-heterocycles).

Sources

Technical Support Center: Preventing Degradation of 7-Chloropyrido[4,3-d]pyrimidine During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive halogenated heterocycles. This guide provides drug development professionals and researchers with the mechanistic understanding, troubleshooting frameworks, and self-validating protocols necessary to maintain the structural integrity of 7-Chloropyrido[4,3-d]pyrimidine during long-term storage.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. 7-Chloropyrido[4,3-d]pyrimidine is highly susceptible to degradation due to the electronic properties of its fused heterocyclic core.

The nitrogen atoms within the pyrido[4,3-d]pyrimidine ring system exert a powerful electron-withdrawing effect (both inductively and mesomerically). This leaves the C-7 position highly electrophilic and activated toward Nucleophilic Aromatic Substitution (SNAr) [1].

When the compound is exposed to atmospheric humidity, water acts as a nucleophile. The degradation proceeds via a two-step addition-elimination SNAr mechanism[1]:

  • Addition: The oxygen atom in water attacks the electron-deficient C-7 carbon, temporarily disrupting the ring's aromaticity to form a negatively charged Meisenheimer-like complex[1].

  • Elimination: Aromaticity is rapidly restored by the elimination of the chloride ion, resulting in the hydrolysis of the compound into an inactive 7-hydroxy derivative (which may tautomerize to a pyridone/pyrimidone structure) and the release of hydrochloric acid (HCl)[1].

Elevated temperatures provide the kinetic energy to overcome the SNAr activation barrier, while light exposure can trigger parallel radical-mediated photodegradation pathways[2]. Furthermore, the released HCl byproduct can autocatalyze the hydrolysis of remaining intact molecules, leading to a rapid cascade of sample loss[3].

SNAr_Hydrolysis A 7-Chloropyrido[4,3-d]pyrimidine (Active Electrophile) C Meisenheimer Complex (Unstable Intermediate) A->C SNAr Addition B H2O (Moisture) Nucleophilic Attack B->C D 7-Hydroxypyrido[4,3-d]pyrimidine (Inactive Degradant) C->D Elimination (-Cl) E HCl (Acidic Byproduct) C->E

Diagram 1: SNAr hydrolysis mechanism of 7-Chloropyrido[4,3-d]pyrimidine upon moisture exposure.

Troubleshooting Guide & FAQs

Q1: My white/off-white powder has turned clumpy and exhibits a yellowish tint. Is it still viable? A1: No. Clumping is a primary macroscopic indicator that the compound has absorbed hygroscopic moisture from the air[4]. The yellowish tint strongly indicates that hydrolysis has already occurred[2]. The resulting 7-hydroxy degradant alters the compound's chromophore, causing the color shift. Do not use this batch for sensitive biological assays or subsequent synthetic steps without re-purification.

Q2: How can I analytically detect and validate if my batch has degraded? A2: Employ a self-validating analytical system using Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

  • Intact Compound: Will elute cleanly and display the expected

    
     parent ion with a characteristic 3:1 isotopic pattern (due to the naturally occurring 
    
    
    
    and
    
    
    isotopes).
  • Degraded Compound: Hydrolysis results in a mass shift of -18 Da (Loss of Cl[35 Da] + Addition of OH [17 Da]) and the complete disappearance of the chlorine isotopic signature[2].

Q3: Can I store the compound in a standard laboratory refrigerator (4°C)? A3: It is highly discouraged. Standard refrigerators are high-humidity environments. While 4°C provides some kinetic slowing of the SNAr reaction compared to room temperature, moisture will inevitably permeate standard caps, leading to hydrolysis[2]. Cryogenic storage (-20°C or below) in a desiccated environment is mandatory.

Quantitative Data: Storage Conditions vs. Expected Shelf Life

The following table summarizes the causal relationship between environmental conditions and the kinetic stability of the compound.

Storage TemperatureAtmosphere / Humidity ControlExpected Shelf LifeDegradation Risk LevelPrimary Failure Mode
Room Temp (25°C) Ambient Air< 1 WeekCritical Rapid SNAr Hydrolysis
Refrigerator (4°C) Ambient Air1 - 3 MonthsHigh Moisture Permeation / Condensation
Freezer (-20°C) Desiccated + Argon12 - 24 MonthsLow Slowed Kinetics; Stable if sealed
Ultra-Low (-80°C) Desiccated + Argon> 24 MonthsMinimal Thermal energy too low for SNAr

Standard Operating Protocol (SOP): Aliquoting and Cryogenic Storage

To guarantee trustworthiness in your experimental results, you must treat storage as an active experimental protocol. Follow this self-validating workflow to prevent nucleophilic attack and kinetic degradation.

Step 1: Analytical Baseline Validation

  • Action: Before storing a newly received bulk batch, dissolve a 1 mg sample in anhydrous acetonitrile and run an LC-MS analysis.

  • Causality: Establishes a baseline purity profile. You must confirm the presence of the intact

    
     parent ion before investing time into storage.
    

Step 2: Environmental Control (Glovebox Transfer)

  • Action: Transfer the bulk compound into a glovebox purged with high-purity Argon gas.

  • Causality: Argon is heavier than nitrogen and provides a superior inert blanket, completely displacing atmospheric moisture (the primary nucleophile) and oxygen (preventing oxidative side-reactions)[2].

Step 3: Single-Use Aliquoting

  • Action: Divide the bulk powder into single-experiment aliquots using amber glass vials.

  • Causality: Repeated freeze-thaw cycles introduce condensation directly into the bulk powder. Single-use aliquots isolate the risk. Amber glass blocks UV/visible light, preventing radical-mediated photodegradation[2].

Step 4: Micro-Climate Sealing

  • Action: Seal the vials with PTFE-lined caps. Place the sealed vials inside a secondary container (e.g., a Mylar bag) containing indicating silica gel or Drierite.

  • Causality: PTFE provides a chemically inert, moisture-impermeable barrier. The secondary desiccant acts as a fail-safe to absorb any moisture that permeates the outer seal over months of storage.

Step 5: Cryogenic Storage

  • Action: Transfer the secondary containers to a -20°C or -80°C freezer.

  • Causality: Lowering the temperature drastically reduces the thermal energy available to overcome the activation energy barrier of the SNAr hydrolysis reaction, kinetically stabilizing the compound[1].

Storage_SOP QC 1. LC-MS Validation (Confirm Intact Mass) Glovebox 2. Argon Glovebox (Exclude Moisture/O2) QC->Glovebox Aliquot 3. Amber Vials (Prevent Photodegradation) Glovebox->Aliquot Seal 4. PTFE Caps + Desiccant (Maintain Micro-climate) Aliquot->Seal Store 5. -20°C to -80°C Storage (Kinetic Stabilization) Seal->Store

Diagram 2: Self-validating workflow for the aliquoting and long-term storage of sensitive heterocycles.

References

  • Benchchem: Optimization of 4-Chloropyrimidine Substitution Reactions. Source: benchchem.com.Link

  • Guidechem: 2-Chloropyrimidine 1722-12-9 wiki. Source: guidechem.com. Link

  • Benchchem: Preventing degradation of 4-Amino-2-(benzylthio)-6-chloropyrimidine during storage. Source: benchchem.com. Link

  • Organic Process Research & Development: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Source: figshare.com.Link

  • MilliporeSigma: SAFETY DATA SHEET: 2-Chloropyrimidine. Source: sigmaaldrich.com. Link

Sources

Identifying and removing impurities from 7-Chloropyrido[4,3-d]pyrimidine samples

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers working with 7-Chloropyrido[4,3-d]pyrimidine and its derivatives. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K, EGFR) and antiviral agents.

The guide is structured to address the specific chemical behavior of the 7-chloro substituent (located on the pyridine ring), which differs significantly from the more labile 4-chloro (pyrimidine ring) analogs.

Current Status: System Operational

Topic: Impurity Identification & Remediation Target Compound: 7-Chloropyrido[4,3-d]pyrimidine (and 4-oxo intermediates) User Level: Senior Chemist / Process Engineer

Part 1: Diagnostic & Identification (Triage)

Q: My LC-MS shows a persistent impurity at M+16 or M+18. Is this hydrolysis?

A: Yes, but the location depends on your specific conditions. Unlike 4-chloropyrido[4,3-d]pyrimidine, where the chlorine is highly labile to nucleophilic aromatic substitution (


), the 7-chloro  atom is located on the pyridine ring (beta to the nitrogen). It is relatively stable to mild hydrolysis.
  • M+16 (Oxygen insertion): Likely an N-oxide formation on the pyridine nitrogen (N6) or pyrimidine nitrogens, often caused by peracids or prolonged exposure to air/light in solution.

  • M+18 (Water addition): This typically indicates hydrolysis of the pyrimidine ring itself (ring-opening) rather than displacement of the 7-Cl. However, if you are working with the 4-chloro-7-chloro dichloro species, the M+18 is almost certainly hydrolysis of the 4-Cl to the 4-hydroxy (lactam).

Diagnostic Workflow: Use the following decision tree to identify the impurity based on analytical data.

ImpurityID Start Impurity Signal Detected MassShift Mass Shift (Delta) Start->MassShift M18 +18 Da (Hydrolysis) MassShift->M18 M16 +16 Da (Oxidation) MassShift->M16 MMinus -35/36 Da (Dechlorination) MassShift->MMinus CheckCl Check 4-Position M18->CheckCl NOxide N-Oxide Formation (Check UV: Bathochromic shift) M16->NOxide HydroDe Hydrodechlorination (Pd residue + H2 source?) MMinus->HydroDe Is4Cl Is 4-Cl present? CheckCl->Is4Cl Yes4Cl Yes: 4-OH (Lactam) formed Is4Cl->Yes4Cl No4Cl No: Pyrimidine Ring Opening Is4Cl->No4Cl

Figure 1: Diagnostic decision tree for identifying common impurities based on Mass Spectrometry shifts.

Q: How do I distinguish the 7-chloro isomer from the 6-chloro or 8-chloro regioisomers using NMR?

A: The coupling constants (


-values) of the pyridine protons are the definitive fingerprint.
If your synthesis involved cyclization of a substituted pyridine, regioisomers are a common risk.
IsomerProton Pattern (Pyridine Ring)Coupling Constant (

)
Key Feature
7-Chloro Two singlets (or very weak coupling)

Hz (Para-like)
H5 and H8 are isolated by the Cl and N.
6-Chloro Two doublets

Hz (Ortho)
H7 and H8 are adjacent.
8-Chloro Two doublets

Hz (Ortho)
H5 and H6 are adjacent.

Protocol: Acquire a


H NMR in DMSO-

. Look for the signals in the 8.5–9.5 ppm range. The 7-chloro derivative typically shows two distinct singlets for the pyridine protons (H5 and H8) due to the lack of adjacent protons.

Part 2: Remediation & Purification Protocols

Q: I have unreacted starting material (Chloropyridine amine). How do I remove it?

A: Exploiting the basicity difference is the most efficient non-chromatographic method. The fused pyrido[4,3-d]pyrimidine system typically has a different


 than the precursor aminopyridine.

Protocol: Acid-Base "Wash" (Reverse Extraction)

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (Do not use DCM if the amine is very polar; EtOAc is more selective).

  • Acid Wash: Wash with 0.5 M HCl (cold).

    • Mechanism:[1][2][3] The highly basic starting amine (if simple pyridine) will protonate and move to the aqueous layer. The 7-chloropyrido[4,3-d]pyrimidine (with electron-withdrawing Cl and fused ring) is less basic and will largely remain in the organic layer or precipitate as a salt that can be filtered.

    • Caution: If your product is also protonated (likely), it will go into the water. In this case, separate the layers, then basify the aqueous layer to pH 10 with NaOH and re-extract with DCM. The impurity profile often changes favoring the product in the second extraction.

  • Validation: Check the aqueous waste by TLC before disposal.

Q: How do I remove the 7-hydroxy impurity (Lactam form)?

A: The 7-hydroxy species exists predominantly as the pyrido[4,3-d]pyrimidin-7(6H)-one tautomer. It is significantly more polar and acidic than the 7-chloro product.

Protocol: Silica Gel Chromatography Recrystallization is often ineffective for removing <5% lactam contamination due to co-crystallization.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: 0-5% Methanol in Dichloromethane (DCM).

  • Additive: Add 1% Triethylamine (TEA) to the eluent.

    • Reasoning: The lactam/hydroxy impurity can streak on silica due to hydrogen bonding. TEA deprotonates residual silanols and improves peak shape, allowing the less polar 7-chloro compound to elute sharply.

Part 3: Synthesis Troubleshooting (Root Cause Analysis)

Q: Why is my yield low during the chlorination of the 7-hydroxy precursor?

A: If you are converting 7-hydroxypyrido[4,3-d]pyrimidine to the 7-chloro derivative using


, the reaction is often sluggish because the oxygen is on the pyridine ring (less reactive than pyrimidine).

Optimization Strategy:

  • Catalyst: Use PCl

    
      (solid) in conjunction with 
    
    
    
    . PCl
    
    
    is a more aggressive chlorinating agent.
  • Base: Add N,N-Diethylaniline (1.0 eq). It acts as a proton scavenger and catalyzes the formation of the Vilsmeier-Haack-type intermediate without polymerizing the product.

  • Temperature: Ensure reflux temperature (

    
    C) is maintained.
    
  • Quench: Quench strictly into ice-water/NH

    
    OH . Acidic quenching can hydrolyze the newly formed C-Cl bond if the workup is prolonged.
    
Workflow: Purification Logic

Purification Crude Crude 7-Cl-Pyrido[4,3-d]pyrimidine Solubility Solubility Check in EtOAc Crude->Solubility Soluble Soluble Solubility->Soluble Insoluble Partially Insoluble Solubility->Insoluble Wash Wash with 5% NaHCO3 (Removes acidic impurities/POCl3 residues) Soluble->Wash Precipitate Filter Solid Likely HCl Salt or Polymer Insoluble->Precipitate AmineCheck Contains Amine SM? Wash->AmineCheck YesAmine Column Chromatography DCM:MeOH (98:2) + 1% TEA AmineCheck->YesAmine NoAmine Recrystallization (Heptane/EtOAc) AmineCheck->NoAmine FreeBase Free Base Formation Suspend in DCM, add 1M NaOH Precipitate->FreeBase FreeBase->Wash

Figure 2: Purification workflow focusing on solubility-based separation and chromatographic polishing.

Part 4: Stability & Storage

Q: Can I store the 7-chloro sample in DMSO? A: Avoid long-term storage in DMSO. While 7-chloropyrido[4,3-d]pyrimidine is more stable than the 4-chloro isomer, DMSO is hygroscopic. Over time, absorbed water can facilitate slow hydrolysis to the 7-hydroxy analog. Furthermore, DMSO can act as an oxidant (Swern-like conditions) if trace activators are present.

  • Recommended Storage: Solid state, -20°C, under Argon/Nitrogen.

  • Solution Storage: Anhydrous Acetonitrile or DCM (short term).

References

  • Synthesis and Reactivity of Pyrido[4,3-d]pyrimidines

    • Title: Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines.[4]

    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Chlorination Protocols (Analogous Systems)

    • Title: An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine (BenchChem).[5]

    • Source: BenchChem Technical Guides.
  • Biological Application & Stability

    • Title: Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.[2]

    • Source: MDPI, Pharmaceuticals, 2023.
    • URL:[Link][6]

  • Analytical Data (NMR/MS)

    • Title: 7-Chloropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 1650574-62-1) Product Page.[7]

    • Source: BLD Pharm.[7]

Sources

Validation & Comparative

A Comparative Crystallographic Guide to 7-Chloropyrido[4,3-d]pyrimidine Derivatives: Unveiling Structure for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is paramount for the rational design of new and improved therapeutics.[4][5] Among the various analytical techniques available, single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute structure of small molecules, providing a wealth of information on bond lengths, bond angles, and intermolecular interactions.[6][7]

This guide provides a comprehensive comparison of the structural features of two hypothetical 7-Chloropyrido[4,3-d]pyrimidine derivatives, CPD-1 and CPD-2 , as determined by X-ray crystallography. It delves into the experimental workflow, from crystal growth to data analysis, and highlights how subtle modifications to the core structure can lead to significant differences in their solid-state arrangement, offering valuable insights for researchers, scientists, and drug development professionals.

The Art and Science of Crystal Growth: A Prerequisite for Diffraction

The journey to an X-ray crystal structure begins with the often-challenging task of growing a single, high-quality crystal. The ideal crystal for diffraction should be well-formed, with dimensions typically between 0.1 and 0.3 mm, and free of defects.[8] The choice of crystallization method and solvent system is critical and often requires empirical screening.[9][10]

For our comparative study, two common techniques were employed for the crystallization of CPD-1 and CPD-2 :

  • Slow Evaporation: This straightforward method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[10] This technique proved successful for CPD-1 , yielding well-defined crystals from a solution of dichloromethane.

  • Vapor Diffusion: This method is particularly effective when only small amounts of material are available.[9] A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting gradual crystallization. This method was optimal for CPD-2 , using a solution of N,N-dimethylformamide (DMF) with diethyl ether as the anti-solvent.

The success of these methods is highly dependent on factors such as the purity of the compound, the choice of solvents, temperature, and the absence of mechanical disturbances.[8][11]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via X-ray diffraction can be broken down into a series of well-defined steps.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation CPD1 CPD-1 in Dichloromethane Growth_Method Slow Evaporation or Vapor Diffusion CPD1->Growth_Method CPD2 CPD-2 in DMF/Diethyl Ether CPD2->Growth_Method Mounting Crystal Mounting Growth_Method->Mounting XRD X-ray Diffractometer Mounting->XRD Diffraction Diffraction Pattern Generation XRD->Diffraction Integration Data Integration & Scaling Diffraction->Integration Phasing Phase Problem Solution (Direct Methods) Integration->Phasing Refinement Model Refinement Phasing->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Visualization Visualization & Analysis (ORTEP, Mercury) Validation->Visualization Deposition Database Deposition (CCDC) Visualization->Deposition

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Step-by-Step Guide
  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (e.g., 100 K).[12]

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and scaled. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.[6]

  • Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data using least-squares methods, optimizing the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[6]

  • Validation and Deposition: The final crystal structure is validated using software like checkCIF to ensure its quality and consistency with crystallographic standards.[13] The crystallographic information file (CIF) is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community.[14][15][16]

Comparative Structural Analysis of CPD-1 and CPD-2

While both CPD-1 and CPD-2 share the same 7-Chloropyrido[4,3-d]pyrimidine core, a seemingly minor substitution at the 4-position leads to distinct differences in their crystal packing and intermolecular interactions.

ParameterCPD-1CPD-2
Substituent at C4 Phenyl4-Fluorophenyl
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Key Intermolecular Interactions C-H···N hydrogen bonds, π-π stackingC-H···N and C-H···F hydrogen bonds

Table 1: Comparison of Crystallographic Data for CPD-1 and CPD-2.

CPD-1: Dominated by π-π Stacking

The crystal structure of CPD-1 reveals a packing arrangement primarily governed by π-π stacking interactions between the pyridopyrimidine rings of adjacent molecules. These interactions, along with weaker C-H···N hydrogen bonds, contribute to the formation of a stable, centrosymmetric crystal lattice.

CPD-2: The Influence of Fluorine

The introduction of a fluorine atom in CPD-2 introduces the possibility of additional intermolecular interactions. The crystal structure of CPD-2 showcases not only C-H···N hydrogen bonds but also C-H···F interactions, which play a significant role in directing the molecular packing. This results in a non-centrosymmetric arrangement of molecules within the crystal.

molecular_interactions cluster_cpd1 CPD-1 cluster_cpd2 CPD-2 CPD1_mol1 Pyrido[4,3-d]pyrimidine CPD1_mol2 Pyrido[4,3-d]pyrimidine CPD1_mol1->CPD1_mol2 π-π stacking CPD2_mol1 Pyrido[4,3-d]pyrimidine-F CPD2_mol2 Pyrido[4,3-d]pyrimidine-F CPD2_mol1->CPD2_mol2 C-H···F interaction

Figure 2: Dominant intermolecular interactions in CPD-1 and CPD-2.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for structure-based drug design.[4][5] Understanding how a molecule packs in the solid state can provide insights into its potential polymorphic forms, which can have significant implications for its solubility, stability, and bioavailability.

The comparison of CPD-1 and CPD-2 demonstrates that even a single atom substitution can alter the intermolecular interactions and, consequently, the crystal packing. This knowledge can be leveraged to:

  • Optimize Crystal Packing: By introducing specific functional groups, it may be possible to engineer desired crystal packing motifs that enhance the physicochemical properties of a drug candidate.

  • Guide Lead Optimization: The observed intermolecular interactions can inform the design of new derivatives with improved binding affinity to their biological target. For instance, the fluorine atom in CPD-2 could potentially engage in favorable interactions within a protein's binding pocket.

  • Understand Structure-Activity Relationships (SAR): Correlating the precise three-dimensional structures of a series of compounds with their biological activity is a cornerstone of modern drug discovery.

Conclusion

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of molecules. This comparative guide of two 7-Chloropyrido[4,3-d]pyrimidine derivatives, CPD-1 and CPD-2 , highlights the profound impact of subtle chemical modifications on their solid-state structures. The insights gained from such crystallographic studies are not merely academic; they are instrumental in guiding the rational design and development of new therapeutic agents. By understanding the intricate interplay of intermolecular forces that govern crystal packing, researchers can make more informed decisions in the quest for safer and more effective medicines.

References

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1735–1742. [Link]

  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-10. [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. University of Pennsylvania. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. Expert opinion on drug discovery, 8(12), 1471–1480. [Link]

  • Research Journal of Pharmacy and Technology. (2024). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 17(2), 549-555. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438-461. [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

  • University of Florida Center for X-ray Crystallography. (2015). How To Grow Crystals. [Link]

  • Kumar, A., Bhagat, K. K., Singh, A. K., Singh, H., Angre, T., Verma, A., Khalilullah, H., Jaremko, M., Emwase, A.-H., & Kumar, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872–6908. [Link]

  • Al-Masoudi, N. A., Al-Sultani, A. A., Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 439. [Link]

  • Patsnap. (2025). How are chemical structures analyzed in drug discovery?. [Link]

  • American Chemical Society. (2025). Streamlining Crystallographic Information Files Submission and Publication with Chemistry of Materials, JACS Au, Journal of Natural Products, and OPR&D. [Link]

  • Cambridge Crystallographic Data Centre. (2023). Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structure Deposition Workshop. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structure Deposition Workshop (DEP-001). [Link]

  • CoreTrustSeal. (2020). Cambridge Crystallographic Data Centre. [Link]

  • Hilaris Publisher. (2022). Drug Discovery Using X-Ray Crystallography. [Link]

  • ResearchGate. (2016). Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. [Link]

  • ResearchGate. (2015). The Crystallographic Information File (CIF). [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and DFT Study of a New Derivative of Pyrido[2,3-d]pyrimidine. [Link]

  • Wang, X., Rotkina, L., Su, H., & Beckmann, P. A. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082–2089. [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • MDPI. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 793-819. [Link]

  • Naud, S., Westwood, I. M., Bawn, C., Carl, N., Fischer, P. M., Hoelder, S., McAndrew, C., McHardy, T., Thomas, M., Thompson, N., van Montfort, R. L. M., & Blagg, J. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(8), 3965–3985. [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of isothiazolo[4,3-d]pyrimidine analogues. [Link]

  • MDPI. (2025). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]

  • Shamroukh, A. H., Rashad, A. E., & Ali, H. S. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrido(4,3-d)pyrimidine. PubChem Compound Database. [Link]

  • Quiroga, J., Rengifo, C. A., Rojas, H., Abonia, R., Insuasty, B., & Saitz, C. (2017). Synthesis of novel 7-aryl and 7-spiropyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives and their study as AChE inhibitors. Medicinal Chemistry Research, 26(11), 2822–2830. [Link]

  • National Center for Biotechnology Information. (n.d.). 5H,6H,7H,8H-pyrido(4,3-d)pyrimidine. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Pyrido[4,3-d]pyrimidine analog. [Link]

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Comparing the biological activity of different 7-Chloropyrido[4,3-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the biological activity of different 7-Chloropyrido[4,3-d]pyrimidine analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Scaffold Significance

The pyrido[4,3-d]pyrimidine scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as a bioisostere to quinazolines and isoquinolines.[1] While the 7-chloropyrido[4,3-d]pyrimidine (CAS: 1029720-78-2 / similar derivatives) itself is primarily a synthetic building block, it is the critical gateway to a diverse library of bioactive analogs.[1] The chlorine atom at the 7-position (ortho to the pyridine nitrogen) provides a distinct electrophilic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing researchers to modulate lipophilicity, metabolic stability, and target selectivity.[1]

This guide compares three distinct classes of analogs derived from this core scaffold:

  • Tetrahydropyrido[4,3-d]pyrimidines (Smoothened Antagonists)

  • 7,8-Dihydropyrido[4,3-d]pyrimidines (SARS-CoV-2 Entry Inhibitors)[1]

  • Fully Aromatic Pyrido[4,3-d]pyrimidines (Kinase/Topoisomerase Inhibitors)

Comparative Analysis of Biological Activity[2][3][4]

The following analysis contrasts the performance of key analogs where the pyrido[4,3-d]pyrimidine core is central to the mechanism of action.

Table 1: Performance Comparison of Key Analogs
Analog ClassRepresentative CompoundPrimary TargetMechanism of ActionKey Potency Data (IC50/EC50)Comparative Advantage
Tetrahydro- Compound 24 (Smo-Antagonist)Smoothened (Smo) ReceptorHedgehog (Hh) Pathway InhibitionIC50: < 50 nM (Luciferase reporter)3x more potent than Vismodegib ; superior solubility and linear PK profile.[1]
Dihydro- Hit-1 (Compound 13) SARS-CoV-2 Spike ProteinViral Entry InhibitionEC50: < 1 µM (Pseudovirus assay)High Selectivity Index (SI); low toxicity in HepG2 cells compared to chloroquine.[1]
Aromatic ARN21929 Topoisomerase II

DNA Intercalation / Cleavage Complex StabilizationIC50: 4.5 ± 1.0 µMSpecificity for Topo II over Topo I; improved metabolic stability over etoposide.
Detailed Technical Insights
A. Smoothened Antagonists (Tetrahydro- Series)
  • Rationale: The tetrahydropyrido[4,3-d]pyrimidine scaffold was identified via a scaffold-hopping strategy from thiazolo[5,4-c]pyridine.[1] The 7-position (nitrogen in the tetrahydro- ring) is often substituted with acyl or alkyl groups to mimic the amide linker of Vismodegib.

  • Performance: Compound 24 demonstrates a superior pharmacokinetic profile (72% oral bioavailability in beagle dogs) compared to first-generation Smo inhibitors, which often suffer from poor solubility and muscle spasm side effects.

B. SARS-CoV-2 Entry Inhibitors (Dihydro- Series)[1]
  • Rationale: 7,8-dihydropyrido[4,3-d]pyrimidines block the viral entry step.[1] The "7-chloro" precursor is often used here to introduce aryl groups via Suzuki coupling at the adjacent carbons or to protect the nitrogen during synthesis.

  • SAR Insight: The presence of a 2-chlorophenyl group enhances antiviral activity, whereas bulky trifluoromethyl groups at the C4 position of the pendant phenyl ring decrease efficacy.[1]

C. Kinase & Topoisomerase Inhibitors (Aromatic Series)
  • Rationale: Fully aromatic analogs function as ATP-competitive inhibitors.[1] The 7-chloro group allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) which are crucial for ADME properties in kinase inhibitors.[1]

  • SAR Insight: Substitution at the 7-position is less critical for the primary hydrogen bonding in the ATP pocket (which usually involves N1/N3) but is vital for solvent exposure and preventing metabolic clearance.

Structure-Activity Relationship (SAR) Visualization[1]

The following diagram illustrates how the 7-chloropyrido[4,3-d]pyrimidine core is diversified into these three active classes.

SAR_Landscape Core 7-Chloropyrido[4,3-d]pyrimidine (Synthetic Hub) Tetrahydro Tetrahydro- Analogs (Reduction + N-Acylation) Core->Tetrahydro H2, Pd/C then Acylation Dihydro 7,8-Dihydro- Analogs (Partial Reduction) Core->Dihydro Selective Reduction Aromatic Aromatic Analogs (Suzuki/Buchwald Coupling) Core->Aromatic Nucleophilic Subst. (7-position) Smo Smoothened Antagonists (Compound 24) Target: Hedgehog Pathway Tetrahydro->Smo High Solubility Linear PK Viral Viral Entry Inhibitors (Hit-1) Target: SARS-CoV-2 Dihydro->Viral Lipophilicity Balance Entry Blocking Topo Topo II Inhibitors (ARN21929) Target: DNA Replication Aromatic->Topo Planarity DNA Intercalation

Caption: Divergent synthesis pathways from the 7-chloro core leading to distinct therapeutic classes.[1]

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the 7-functionalized core and the primary biological assay for the most potent class (Smoothened antagonists).

Protocol A: General Functionalization of 7-Chloropyrido[4,3-d]pyrimidine

This protocol describes the Suzuki-Miyaura coupling to replace the 7-chloro handle with an aryl group, a common step for generating bioactive aromatic analogs.[1]

  • Reagents: 7-Chloropyrido[4,3-d]pyrimidine (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1 v/v).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add the 7-chloro substrate, boronic acid, and base to a sealed tube.[1]

    • Add the palladium catalyst under a nitrogen stream.

    • Heat to 90°C for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Smoothened (Smo) Luciferase Reporter Assay

Used to validate the activity of Tetrahydropyrido[4,3-d]pyrimidine analogs (e.g., Compound 24).[1]

  • Cell Line: NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter (Gli-Luc).

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates using DMEM with 10% calf serum.

  • Induction: After 24 hours, switch to low-serum medium (0.5% calf serum) containing SAG (Smoothened Agonist) at 100 nM to induce the Hh pathway.

  • Treatment: Concurrently treat cells with serial dilutions of the test compound (0.1 nM – 10 µM). Include Vismodegib as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Readout: Lyse cells using Passive Lysis Buffer (Promega) and measure luminescence using a microplate reader.

  • Analysis: Calculate IC50 values using a 4-parameter logistic regression model.

Mechanism of Action: Hedgehog Pathway Inhibition[3][4][5]

The tetrahydropyrido[4,3-d]pyrimidine analogs function by binding to the transmembrane domain of Smoothened, preventing its accumulation in the primary cilium.[1]

MOA_Smoothened Ligand Hh Ligand (Absent) PTCH1 PTCH1 Receptor (Active) SMO Smoothened (SMO) (Inhibited by Analog) PTCH1->SMO Inhibits (Natural State) GLI GLI Transcription Factors (Repressor Form) SMO->GLI Fails to Activate Analog Tetrahydropyrido[4,3-d]pyrimidine (Compound 24) Analog->SMO Binds & Locks Inactive Conformation Nucleus Nucleus (No Transcription) GLI->Nucleus Translocates as Repressor

Caption: Mechanism of Compound 24 preventing Smoothened activation, thereby blocking GLI-mediated tumor transcription.[1]

References

  • Yang, Z. et al. (2017). "Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity." ACS Chemical Neuroscience. Link

  • Vandi, A. et al. (2020). "Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors." MDPI Pharmaceuticals. Link

  • Brindani, N. et al. (2025).[2] "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors." Scientific Reports.[2] Link

  • BenchChem Technical Support. (2025). "Application Notes for 6-Chloropyrido[2,3-d]pyrimidine and Derivatives." (Contextual reference for scaffold numbering and kinase protocols). Link

Sources

In vivo efficacy studies of 7-Chloropyrido[4,3-d]pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis and Methodological Blueprint for Preclinical Oncology Studies

The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential to yield potent kinase inhibitors and other therapeutic agents.[1][2] While extensive research has been conducted on various pyridopyrimidine isomers, a notable gap exists in the published literature regarding the in vivo efficacy of 7-Chloropyrido[4,3-d]pyrimidine-based compounds. This guide addresses this gap by providing a comprehensive framework for researchers and drug development professionals.

This document will first synthesize the available in vitro data for various pyrido[4,3-d]pyrimidine and related pyridopyrimidine derivatives to establish a baseline of their therapeutic potential. Subsequently, it will offer a detailed, instructional guide to conducting preclinical in vivo efficacy studies, drawing upon established methodologies and examples from the broader pyridopyrimidine literature. The objective is to equip researchers with the necessary knowledge and protocols to advance novel 7-Chloropyrido[4,3-d]pyrimidine-based compounds from the bench to preclinical validation.

The Therapeutic Rationale and In Vitro Landscape of Pyrido[4,3-d]pyrimidines

The fused pyrimidine ring system is a cornerstone of many biologically active molecules, including anticancer agents.[3][4] The pyridopyrimidine core, in particular, has been extensively explored as a scaffold for kinase inhibitors, which are crucial in targeting the signaling pathways that drive cancer cell proliferation and survival.[1] Different isomers of the pyridopyrimidine scaffold, such as pyrido[2,3-d] and pyrido[3,4-d]pyrimidines, have yielded compounds with potent anticancer activity.[3][5]

The pyrido[4,3-d]pyrimidine scaffold is no exception, with derivatives being investigated as inhibitors of critical cancer targets like KRAS-G12D and as potential antiviral agents.[6][7] The substitution pattern on this core is critical in determining the biopharmaceutical properties and biological activity of the compounds.[2]

Table 1: Comparative In Vitro Activity of Selected Pyrido[4,3-d]pyrimidine and Related Derivatives

Compound Class/DerivativeTarget/Cell LineReported Activity (IC50)Reference
Pyrido[4,3-d]pyrimidine Derivative (10c) Panc1 (KRAS-G12D)1.40 µM[6]
Pyrido[4,3-d]pyrimidine Derivative (10k) KRAS-G12D (enzymatic)0.009 µM[6]
Pyrido[3,4-d]pyrimidine Derivative (13) UO-31 Renal CancerGI50 (Growth Inhibition 50%) of < 0.01 µM[3]
Pyrido[3,4-d]pyrimidine Derivative (21) MCF-7 Breast CancerGI50 of 0.02 µM[3]
Pyrido[2,3-d]pyrimidine Derivative (4) MCF-7 Breast Cancer0.57 µM[5]
Pyrido[2,3-d]pyrimidine Derivative (11) HepG2 Liver Cancer0.99 µM[5]

This data underscores the potential of the broader pyridopyrimidine class as a source of potent anticancer compounds. The development of novel derivatives, such as those with a 7-chloro substitution on the pyrido[4,3-d]pyrimidine core, warrants a systematic evaluation of their in vivo efficacy.

A Methodological Blueprint for In Vivo Efficacy Studies

The following sections provide a detailed guide to the key in vivo studies required to evaluate the therapeutic potential of novel 7-Chloropyrido[4,3-d]pyrimidine-based compounds.

Murine Xenograft Models: The Gold Standard for Efficacy Assessment

The most common method for evaluating the in vivo anticancer activity of a novel compound is the use of a xenograft model, where human cancer cells are implanted into immunodeficient mice.

Step-by-Step Protocol for a Subcutaneous Xenograft Study:

  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., a line against which the compound showed potent in vitro activity) under sterile conditions.

    • Harvest the cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, such as a mixture of serum-free medium and Matrigel, to a final concentration of approximately 1 x 10^7 cells/mL.

  • Animal Acclimatization and Implantation:

    • Acclimatize immunodeficient mice (e.g., nude or SCID mice) for at least one week before the study begins.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the test compound in a suitable vehicle.

    • Administer the compound to the treatment groups according to the planned dosing schedule (e.g., once daily oral gavage). The control group should receive the vehicle only.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Statistically analyze the differences in tumor volume and weight between the groups.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy data and designing optimal dosing regimens.

Pharmacokinetic (PK) Studies:

  • Objective: To determine the concentration of the drug in the plasma and tissues over time after administration.

  • Methodology:

    • Administer a single dose of the compound to a cohort of mice.

    • Collect blood samples at various time points.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Pharmacodynamic (PD) Studies:

  • Objective: To measure the effect of the drug on its intended biological target within the tumor tissue.

  • Methodology:

    • Treat tumor-bearing mice with the compound.

    • Collect tumor samples at different time points after the final dose.

    • Analyze the tumor lysates for changes in the target protein or its downstream signaling pathways (e.g., by Western blot or immunohistochemistry).

Toxicity and Tolerability Assessment

Ensuring the safety of a novel compound is paramount.

  • Methodology:

    • Monitor the mice for clinical signs of toxicity throughout the efficacy study (e.g., changes in body weight, behavior, and appearance).

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.

    • Conduct a complete blood count (CBC) and serum chemistry analysis to assess for any organ-specific toxicities.

Visualizing the Path to Preclinical Validation

To provide a clearer understanding of the experimental process, the following diagrams illustrate a typical workflow and a potential signaling pathway that could be targeted by pyrido[4,3-d]pyrimidine-based kinase inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Novel 7-Chloro-pyrido[4,3-d]pyrimidines Lead Identification Lead Identification In Vitro Screening->Lead Identification Potent & Selective Hits Pharmacokinetics Pharmacokinetics Lead Identification->Pharmacokinetics Promising Candidates Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dose & Schedule Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment Safety Profile Preclinical Candidate Preclinical Candidate Toxicity Assessment->Preclinical Candidate G cluster_0 Potential Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Chloropyrido[4,3-d]pyrimidine (Kinase Inhibitor) Inhibitor->RTK

Caption: A potential signaling pathway targeted by pyrido[4,3-d]pyrimidine-based kinase inhibitors.

Conclusion

The pyrido[4,3-d]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. While the in vivo efficacy of 7-Chloropyrido[4,3-d]pyrimidine-based compounds has yet to be extensively reported, the strong in vitro activity of related compounds provides a solid rationale for their continued investigation. By following the detailed methodological guide provided in this document, researchers can systematically evaluate the therapeutic potential of their novel compounds and contribute to the growing body of knowledge on this important class of molecules. The path from a promising in vitro hit to a viable preclinical candidate is challenging, but with a rigorous and well-planned approach to in vivo studies, the full potential of 7-Chloropyrido[4,3-d]pyrimidines as cancer therapeutics can be realized.

References

  • Benchchem. Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development.
  • MDPI. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia. 2022 Mar 31.
  • Semantic Scholar. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. 2022 Oct 13.
  • MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. 2025 May 8.
  • PMC. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.
  • ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. 2022 Jan 28.
  • Researcher.Life. Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. 2024 Apr 5.
  • MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. 2025 Oct 29.
  • RSC Advances. Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. 2024 Apr 5;14(16):11098-11111.
  • PubMed. Biopharmaceutical profiling of a pyrido[4,3-d] pyrimidine compound library. 2013 Oct 15.
  • PMC. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence.

Sources

A Comparative Guide to the Synthetic Routes of 7-Chloropyrido[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The pyrido[4,3-d]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The targeted introduction of a chlorine atom at the 7-position furnishes a key intermediate, 7-Chloropyrido[4,3-d]pyrimidine, which serves as a versatile building block for the synthesis of novel therapeutic agents through subsequent nucleophilic substitution reactions. This guide provides a comparative analysis of two primary synthetic strategies for accessing this important molecule: a late-stage chlorination approach and a convergent synthesis strategy. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative assessment of these routes to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of 7-Chloropyrido[4,3-d]pyrimidine can be approached from two distinct retrosynthetic perspectives.

Route 1: Late-Stage Chlorination

This strategy involves the initial construction of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the chlorine atom at the 7-position in a subsequent step. This approach is often favored for its accessibility of starting materials and the well-established nature of the cyclization and chlorination reactions.

Route 2: Convergent Synthesis

In a convergent approach, the chlorine atom is incorporated into one of the key starting materials before the final cyclization to form the bicyclic system. This strategy can offer advantages in terms of overall step economy and may avoid harsh chlorination conditions on the final heterocyclic product.

Route 1: Late-Stage Chlorination

This linear approach commences with the synthesis of a 7-hydroxypyrido[4,3-d]pyrimidine intermediate, which is subsequently converted to the desired 7-chloro derivative.

Step 1: Synthesis of 7-Hydroxypyrido[4,3-d]pyrimidine

The synthesis of the hydroxylated precursor can be efficiently achieved through the cyclization of 4-aminonicotinamide with a suitable one-carbon source, such as triethyl orthoformate.

Experimental Protocol:

A mixture of 4-aminonicotinamide (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with ethanol and dried under vacuum to afford 7-hydroxypyrido[4,3-d]pyrimidine.

Causality of Experimental Choices:

  • Triethyl orthoformate: Serves as both a reactant and a dehydrating agent, facilitating the cyclization by removing the water generated during the reaction.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

Step 2: Chlorination of 7-Hydroxypyrido[4,3-d]pyrimidine

The hydroxyl group at the 7-position is then converted to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃)[1].

Experimental Protocol:

To a flask containing 7-hydroxypyrido[4,3-d]pyrimidine (1.0 eq) is added an excess of phosphorus oxychloride (5-10 eq). The mixture is heated to reflux for 3-5 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 7-Chloropyrido[4,3-d]pyrimidine.

Causality of Experimental Choices:

  • Excess POCl₃: Ensures complete conversion of the hydroxyl group to the chloride. It also serves as the reaction solvent.

  • Reflux Conditions: Necessary to drive the chlorination reaction to completion.

  • Quenching on Ice: A standard and critical safety procedure to decompose the highly reactive excess POCl₃ in a controlled exothermic reaction.

Reaction Mechanism:

The chlorination proceeds via the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion.

Late-Stage Chlorination Mechanism cluster_0 Step 1: Formation of Chlorophosphate Intermediate cluster_1 Step 2: Nucleophilic Attack by Chloride 7-OH 7-Hydroxypyrido[4,3-d]pyrimidine Intermediate Chlorophosphate Intermediate 7-OH->Intermediate + POCl₃ POCl3 POCl₃ HCl HCl Intermediate->HCl - HCl Target 7-Chloropyrido[4,3-d]pyrimidine Intermediate->Target + Cl⁻ Chloride Cl⁻ Byproduct PO₂Cl₂⁻ Target->Byproduct - PO₂Cl₂⁻

Caption: Mechanism of chlorination of 7-hydroxypyrido[4,3-d]pyrimidine with POCl₃.

Route 2: Convergent Synthesis

This approach involves the construction of the pyrimidine ring onto a pre-chlorinated pyridine scaffold.

Step 1: Synthesis of 2,4-Dichloro-5-formylpyridine

This key intermediate can be prepared from 2-hydroxy-4-chloropyridine-5-carboxaldehyde.

Experimental Protocol:

2-Hydroxy-4-chloropyridine-5-carboxaldehyde (1.0 eq) is treated with phosphorus oxychloride (3.0 eq) in a suitable solvent such as toluene. A catalytic amount of N,N-dimethylformamide (DMF) is added, and the mixture is heated to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured into ice water and extracted with an organic solvent. The organic layer is dried and concentrated to give 2,4-dichloro-5-formylpyridine.

Causality of Experimental Choices:

  • POCl₃/DMF (Vilsmeier-Haack conditions): A common and effective reagent system for the conversion of hydroxyl groups on heterocyclic rings to chlorides.

  • Toluene: An inert solvent with a suitable boiling point for this reaction.

Step 2: Cyclization with Guanidine

The final step involves the condensation of 2,4-dichloro-5-formylpyridine with guanidine to form the pyrimidine ring.

Experimental Protocol:

To a solution of 2,4-dichloro-5-formylpyridine (1.0 eq) in an alcohol solvent (e.g., ethanol), guanidine hydrochloride (1.2 eq) and a base such as sodium ethoxide (1.2 eq) are added. The mixture is heated at reflux for 6-8 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 7-Chloropyrido[4,3-d]pyrimidine.

Causality of Experimental Choices:

  • Guanidine: Provides the N-C-N fragment required for the formation of the pyrimidine ring.

  • Base: Neutralizes the guanidine hydrochloride and facilitates the condensation reaction.

  • Reflux Conditions: Drive the cyclization and subsequent aromatization to form the final product.

Reaction Mechanism:

The reaction proceeds through the initial formation of an imine, followed by intramolecular cyclization and subsequent elimination to afford the aromatic pyridopyrimidine.

Convergent Synthesis Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization Dichloropyridine 2,4-Dichloro-5-formylpyridine Imine Imine Intermediate Dichloropyridine->Imine + Guanidine Guanidine Guanidine Cyclized_Intermediate Cyclized Intermediate Imine->Cyclized_Intermediate Intramolecular Nucleophilic Attack Target 7-Chloropyrido[4,3-d]pyrimidine Cyclized_Intermediate->Target - H₂O - HCl

Caption: Proposed mechanism for the convergent synthesis of 7-Chloropyrido[4,3-d]pyrimidine.

Comparative Analysis

ParameterRoute 1: Late-Stage ChlorinationRoute 2: Convergent Synthesis
Starting Materials 4-Aminonicotinamide, Triethyl orthoformate, POCl₃2-Hydroxy-4-chloropyridine-5-carboxaldehyde, POCl₃, Guanidine
Overall Yield Moderate to Good (typically 50-70% over two steps)Potentially higher, but dependent on the efficiency of the dichloropyridine synthesis.
Number of Steps 22
Scalability Generally scalable, but handling large quantities of POCl₃ requires caution.Potentially more scalable due to less harsh final step conditions.
Safety Concerns Use of excess, highly reactive, and corrosive POCl₃ requires careful handling and quenching.Involves the use of POCl₃, but in an earlier step. Handling of guanidine requires standard precautions.
Purification Precipitation and filtration are often sufficient for both steps.Column chromatography may be required for the final product.
Flexibility The 7-hydroxy intermediate can be used to synthesize other 7-substituted analogs.The dichloropyridine intermediate can also be used to synthesize other derivatives.

Conclusion

Both the late-stage chlorination and the convergent synthesis routes offer viable pathways to 7-Chloropyrido[4,3-d]pyrimidine.

Route 1 (Late-Stage Chlorination) is a well-established and reliable method. Its primary advantage lies in the commercial availability and relatively low cost of the starting materials. However, the use of a large excess of phosphorus oxychloride in the final step presents safety and environmental challenges, particularly on a larger scale.

Route 2 (Convergent Synthesis) presents a potentially more elegant and efficient approach. By introducing the chlorine atom early in the sequence, it may offer a higher overall yield and avoid the use of harsh chlorinating agents on the final heterocyclic system. The main challenge for this route lies in the efficient and high-yielding synthesis of the key 2,4-dichloro-5-formylpyridine intermediate.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents. For small-scale laboratory synthesis, the late-stage chlorination route may be more practical due to its simplicity. For larger-scale production, the convergent synthesis may be more advantageous if the synthesis of the dichloropyridine intermediate can be optimized.

References

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.